APS-2-79
Beschreibung
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
6,7-dimethoxy-N-(2-methyl-4-phenoxyphenyl)quinazolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3.ClH/c1-15-11-17(29-16-7-5-4-6-8-16)9-10-19(15)26-23-18-12-21(27-2)22(28-3)13-20(18)24-14-25-23;/h4-14H,1-3H3,(H,24,25,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXKSHWZJNNZHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC=C2)NC3=NC=NC4=CC(=C(C=C43)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Allosteric Modulator APS-2-79: A Deep Dive into its Mechanism of Action as a KSR-Dependent MEK Antagonist
For Immediate Release
[City, State] – December 7, 2025 – In the intricate landscape of oncogenic signaling, the Ras-MAPK pathway remains a pivotal target for therapeutic intervention. A significant advancement in modulating this pathway is the development of APS-2-79, a small molecule that acts as a Kinase Suppressor of Ras (KSR)-dependent MEK antagonist. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and signal transduction.
Core Mechanism: Stabilization of the Inactive KSR State
This compound exerts its inhibitory effect on the Ras-MAPK pathway through a novel allosteric mechanism centered on the scaffold protein KSR.[1][2][3] Unlike conventional kinase inhibitors that target the ATP-binding pocket of active enzymes, this compound stabilizes an inactive conformation of KSR.[1][3] This action effectively prevents the propagation of signals from RAF to MEK, a critical step in the activation of the downstream kinase ERK.
The primary molecular action of this compound is the inhibition of ATP-biotin binding to KSR2 within the KSR2-MEK1 complex, with a half-maximal inhibitory concentration (IC50) of 120 nM.[4] By binding to KSR, this compound antagonizes two key events required for MAPK pathway activation:
-
RAF-KSR Heterodimerization: this compound impedes the interaction between RAF and KSR, a crucial step for the efficient phosphorylation of MEK by RAF.[1][2][3]
-
Conformational Activation of KSR-Bound MEK: The binding of this compound locks KSR in an inactive state, which in turn prevents the conformational changes in the associated MEK protein that are necessary for its phosphorylation and activation by RAF.[1][2]
This dual antagonism effectively shuts down KSR-dependent signaling, leading to a reduction in the phosphorylation of both MEK and ERK.[2][4]
Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data characterizing the activity of this compound from biochemical and cellular assays.
Table 1: Biochemical Activity of this compound
| Assay | Target | Parameter | Value | Reference |
| ATP-Biotin Binding Inhibition | KSR2 within KSR2-MEK1 complex | IC50 | 120 ± 23 nM | [1][4] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line(s) | Treatment | Effect | Reference |
| MEK/ERK Phosphorylation | 293H cells | 5 µM this compound | Suppression of KSR-stimulated MEK and ERK phosphorylation | [2][4] |
| Cell Viability | HCT-116, A549 (KRAS mutant) | Dose-response | Modest effect as a single agent | [1] |
| Cell Viability | SK-MEL-239, A375 (BRAF mutant) | Dose-response | Little to no effect as a single agent | [1] |
Table 3: Synergistic Activity of this compound with Trametinib
| Cell Line | Genotype | Combination | Synergy Outcome | Reference |
| HCT-116 | KRAS mutant | This compound (250 nM, 1 µM) + Trametinib | Potentiation of Trametinib-induced growth inhibition | [1] |
| A549 | KRAS mutant | This compound + Trametinib | Shift in cell viability dose-response to Trametinib | [1] |
| SK-MEL-239 | BRAF mutant | This compound + Trametinib | No significant synergy observed | [1] |
| HCT-116 | KRAS mutant | This compound (250 nM, 1 µM) + Trametinib | Two-fold enhancement in the IC90 of Trametinib on ERK phosphorylation | [1] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the workflows of key experimental protocols.
Detailed Experimental Protocols
Cell Viability Assay (Resazurin-Based)
This protocol is adapted from methodologies used to assess the effect of this compound on cancer cell proliferation.[4]
-
Cell Seeding:
-
Culture cancer cell lines (e.g., HCT-116, A549, SK-MEL-239, A375) in appropriate media.
-
Trypsinize and count cells. Seed 500 cells per well in a 96-well plate. For cell lines with slower growth rates (e.g., H2087, HEPG2), a higher seeding density of 2000 cells per well is recommended.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range is 100 nM to 3,000 nM.
-
Remove the overnight culture medium from the cells and add the medium containing the various concentrations of this compound. Include a DMSO-only control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Resazurin Assay:
-
Prepare a stock solution of Resazurin (e.g., 0.15 mg/mL in PBS) and filter-sterilize.
-
Add Resazurin solution to each well to a final concentration of 0.015 mg/mL.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence of each well using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Subtract the background fluorescence (from wells with medium and Resazurin but no cells).
-
Normalize the fluorescence values of the treated wells to the DMSO control wells to determine the percent cell viability.
-
Plot the percent viability against the log of the inhibitor concentration to determine the IC50 value.
-
Western Blotting for MEK and ERK Phosphorylation
This protocol provides a general framework for assessing the phosphorylation status of MEK and ERK following treatment with this compound.
-
Cell Culture and Treatment:
-
Seed cells (e.g., 293H cells for KSR reconstitution assays, or cancer cell lines) in 6-well plates and grow to 70-80% confluency.
-
If applicable, transfect cells with KSR expression vectors.
-
Treat cells with the desired concentrations of this compound (e.g., 5 µM) or vehicle control for a specified time (e.g., 2 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-MEK (Ser217/221), total MEK, phospho-ERK (Thr202/Tyr204), and total ERK overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometric analysis of the bands using image analysis software.
-
Normalize the intensity of the phospho-protein bands to their respective total protein bands and/or the loading control.
-
Conclusion
This compound represents a significant advancement in the targeted therapy of Ras-driven cancers. Its unique mechanism of action, which involves the allosteric stabilization of the inactive state of the KSR scaffold protein, provides a novel strategy to inhibit the MAPK pathway. By preventing the crucial RAF-mediated phosphorylation of MEK, this compound effectively dampens downstream oncogenic signaling. Furthermore, its ability to synergize with existing MEK inhibitors in Ras-mutant cancer cells highlights its potential in combination therapies to overcome drug resistance and improve patient outcomes. The detailed experimental protocols provided herein offer a robust framework for the further investigation and characterization of KSR-targeting compounds.
References
The Allosteric Modulation of KSR-Mediated MAPK Signaling: A Technical Guide to the KSR-Dependent MEK Antagonist APS-2-79
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Ras-Raf-MEK-ERK signaling cascade is a cornerstone of cell proliferation and survival, and its dysregulation is a frequent driver of oncogenesis. Kinase Suppressor of Ras (KSR), a pseudokinase and scaffold protein, plays a pivotal role in the spatial and temporal regulation of this pathway. The discovery of small molecules that can modulate the function of KSR has opened new avenues for therapeutic intervention, particularly in Ras-mutant cancers. This technical guide provides an in-depth overview of APS-2-79, a first-in-class small molecule that functions as a KSR-dependent MEK antagonist. By stabilizing an inactive conformation of KSR, this compound allosterically inhibits RAF-mediated MEK phosphorylation and demonstrates synergistic anti-tumor activity with clinical MEK inhibitors. This document details the biochemical and cellular activity of this compound, provides comprehensive experimental protocols for its characterization, and visualizes its mechanism of action through detailed signaling pathway diagrams.
Introduction to KSR as a Therapeutic Target
The Kinase Suppressor of Ras (KSR) is a molecular scaffold that facilitates the efficient transmission of signals from Raf to MEK.[1] While initially identified as a kinase, KSR's primary role is now understood to be that of a pseudokinase, orchestrating the assembly of a functional signaling complex.[1] KSR co-localizes with Raf and MEK, enhancing the phosphorylation and activation of MEK by Raf.[1] In cancers driven by activating mutations in Ras, the reliance on KSR for robust MAPK pathway signaling makes it a compelling therapeutic target. Traditional approaches of directly inhibiting the catalytic activity of kinases in the pathway have faced challenges with resistance, often driven by feedback mechanisms. Targeting the scaffolding function of KSR presents a novel strategy to disrupt the pathway at a different regulatory node.
This compound emerged from a screen for small molecules that could mimic the effects of oncogenic Ras-suppressor alleles of KSR.[2] This compound was found to bind directly to the ATP-binding pocket of KSR, but unlike traditional kinase inhibitors, it does not compete with ATP in a manner that inhibits a catalytic phosphotransfer reaction. Instead, its binding stabilizes an inactive conformation of KSR, leading to a unique, KSR-dependent antagonism of MEK activation.[2]
Biochemical and Cellular Activity of this compound
The activity of this compound has been characterized through a series of biochemical and cellular assays, revealing its unique mechanism of action and its potential for synergistic therapeutic combinations.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's activity.
Table 1: Biochemical Activity of this compound
| Assay | Target | IC50 (nM) | Reference |
| ATP-biotin Competition Assay | KSR2-MEK1 Complex | 120 ± 23 | [2] |
| KSR-stimulated MEK phosphorylation by RAF | KSR-dependent | Markedly Reduced | [2] |
Table 2: Cellular Activity of this compound in Ras-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | Genotype | Assay | Treatment | Effect | Reference |
| HCT-116 | Colon Cancer | K-Ras Mutant | Cell Viability | This compound (1 µM) | Modest reduction in viability | [2] |
| A549 | Lung Cancer | K-Ras Mutant | Cell Viability | This compound (1 µM) | Modest reduction in viability | [2] |
| HCT-116 | Colon Cancer | K-Ras Mutant | Cell Viability | This compound + Trametinib | Synergistic inhibition of cell viability | [2] |
| A549 | Lung Cancer | K-Ras Mutant | Cell Viability | This compound + Trametinib | Synergistic inhibition of cell viability | [2] |
| 293H | - | - | MEK/ERK Phosphorylation | This compound (5 µM) | Suppression of KSR-stimulated phosphorylation | [3] |
| HCT-116 | Colon Cancer | K-Ras Mutant | ERK Phosphorylation | This compound + Trametinib | Twofold enhancement of Trametinib IC90 | [2] |
Signaling Pathways and Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and the mechanism of action of this compound.
The KSR-Mediated RAF-MEK-ERK Signaling Pathway
References
The Role of APS-2-79 in the Ras-MAPK Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Ras-mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its deregulation, frequently driven by mutations in Ras or BRAF oncogenes, is a hallmark of many human cancers. Kinase Suppressor of Ras (KSR) is a scaffold protein that plays a crucial role in the spatial and temporal regulation of this pathway. APS-2-79 is a novel small-molecule antagonist that targets KSR, offering a unique therapeutic strategy for cancers with aberrant Ras-MAPK signaling. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathway and experimental workflows.
Introduction to the Ras-MAPK Signaling Pathway and the Role of KSR
The Ras-MAPK cascade is a highly conserved signaling module that transduces extracellular signals to the nucleus, culminating in a variety of cellular responses. The canonical pathway is initiated by the activation of Ras GTPases, which then recruit and activate the RAF family of serine/threonine kinases (ARAF, BRAF, CRAF). Activated RAF kinases phosphorylate and activate the dual-specificity kinases MEK1 and MEK2, which in turn phosphorylate and activate the extracellular signal-regulated kinases ERK1 and ERK2. Phosphorylated ERK translocates to the nucleus to regulate gene expression.
Kinase Suppressor of Ras (KSR) is a molecular scaffold that facilitates the efficient and specific transmission of signals from RAF to MEK. KSR co-localizes with RAF and MEK, forming a functional signaling complex, often referred to as a "signalosome." While possessing a kinase-like domain, KSR has very weak intrinsic catalytic activity and its primary role is allosteric. By binding to both RAF and MEK, KSR promotes the efficient phosphorylation of MEK by RAF.
This compound: A KSR-Dependent Antagonist of Ras-MAPK Signaling
This compound is a potent and selective small-molecule inhibitor that functions by stabilizing an inactive conformation of KSR.[1] This mechanism of action is distinct from traditional kinase inhibitors that target the ATP-binding pocket of active kinases. By locking KSR in an inactive state, this compound allosterically antagonizes the formation of the KSR-RAF heterodimer, a crucial step for the subsequent phosphorylation and activation of MEK.[1]
Mechanism of Action
The binding of this compound to the KSR pseudokinase domain induces a conformational change that prevents the necessary interactions for the assembly of a productive signaling complex. This leads to a KSR-dependent reduction in RAF-mediated MEK phosphorylation, thereby inhibiting downstream ERK activation.[1]
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound from in vitro and cellular assays.
Table 1: In Vitro Activity of this compound
| Assay | Target | Parameter | Value | Reference |
| ATP-Biotin Binding | KSR2-MEK1 Complex | IC50 | 120 nM | [2] |
Table 2: Cellular Activity of this compound in Combination with Trametinib (MEK Inhibitor)
| Cell Line | Genotype | This compound Concentration (µM) | Trametinib IC50 (nM) | Fold Potentiation | Reference |
| HCT-116 | KRASG13D | 0 | ~10 | - | [1] |
| HCT-116 | KRASG13D | 1 | ~1 | 10 | [1] |
| A549 | KRASG12S | 0 | ~100 | - | [1] |
| A549 | KRASG12S | 1 | ~10 | 10 | [1] |
| SK-MEL-239 | BRAFV600E | 0 | ~1 | No significant change | [1] |
| SK-MEL-239 | BRAFV600E | 1 | ~1 | No significant change | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro MEK Phosphorylation Assay
This assay assesses the ability of this compound to inhibit RAF-mediated phosphorylation of MEK in a KSR-dependent manner.
Materials:
-
Recombinant active BRAFV600E
-
Recombinant KSR2-MEK1 complex
-
Recombinant MEK1
-
This compound
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Anti-phospho-MEK (Ser217/221) antibody
-
Anti-total-MEK antibody
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Chemiluminescence detection system
Protocol:
-
Prepare a reaction mixture containing kinase buffer, active BRAFV600E, and either the KSR2-MEK1 complex or MEK1 alone.
-
Add this compound at various concentrations to the reaction mixtures. Include a DMSO vehicle control.
-
Pre-incubate the mixtures for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-phospho-MEK and anti-total-MEK antibodies.
-
Detect the signals using a chemiluminescence substrate and image the blot.
-
Quantify the band intensities to determine the extent of MEK phosphorylation inhibition.
Bio-layer Interferometry (BLI) for KSR-RAF Interaction
This assay measures the binding kinetics between KSR and RAF and the effect of this compound on this interaction.
Materials:
-
Biotinylated BRAF
-
KSR2-MEK1 complex
-
This compound
-
BLI instrument (e.g., Octet)
-
Streptavidin biosensors
-
Assay buffer (e.g., PBS with 0.1% BSA)
Protocol:
-
Hydrate streptavidin biosensors in assay buffer.
-
Immobilize biotinylated BRAF onto the biosensors.
-
Establish a baseline by dipping the sensors in assay buffer.
-
Associate the KSR2-MEK1 complex (in the presence or absence of this compound) with the BRAF-loaded sensors and record the binding response.
-
Dissociate the complex by moving the sensors back into assay buffer and record the dissociation.
-
Analyze the binding and dissociation curves to determine the kinetic parameters (kon, koff, KD).
Cell Viability Assay
This assay determines the effect of this compound, alone or in combination with other inhibitors, on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, A549, SK-MEL-239)
-
Cell culture medium and supplements
-
This compound
-
Trametinib
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo)
-
Luminometer
Protocol:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a matrix of concentrations of this compound and trametinib. Include DMSO vehicle controls.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control and determine IC50 values. Synergy can be calculated using methods such as the Bliss independence model.
Conclusion and Future Directions
This compound represents a novel class of Ras-MAPK pathway inhibitors that function through a unique allosteric mechanism targeting the KSR scaffold protein. By stabilizing an inactive conformation of KSR, this compound effectively antagonizes RAF-KSR heterodimerization and subsequent MEK phosphorylation, particularly in the context of Ras-mutant cancers. The synergistic effect of this compound with MEK inhibitors highlights a promising therapeutic strategy to overcome resistance and enhance the efficacy of current treatments.
While the in vitro and cellular data are compelling, further studies are warranted to evaluate the in vivo efficacy and pharmacokinetic properties of this compound and its analogs. The development of KSR-targeted therapies holds significant promise for the treatment of Ras-driven malignancies, a notoriously challenging class of cancers to treat.
References
The Allosteric Modulator APS-2-79: A Technical Guide to its Impact on Oncogenic Ras Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of APS-2-79, a novel small-molecule inhibitor that targets the Kinase Suppressor of Ras (KSR) scaffold protein, offering a promising therapeutic strategy for cancers driven by oncogenic Ras mutations. By stabilizing an inactive conformation of KSR, this compound allosterically inhibits the MAPK signaling pathway, demonstrating significant synergy with existing targeted therapies. This document details the mechanism of action, quantitative efficacy, and the experimental protocols utilized to elucidate the effects of this compound.
Core Mechanism of Action: Stabilizing the KSR Inactive State
This compound acts as a molecular mimic of KSR alleles that are known to suppress oncogenic Ras signaling[1][2]. It functions not by direct enzymatic inhibition of the canonical kinases in the MAPK pathway, but through a unique allosteric mechanism centered on the KSR scaffold protein.
The primary mechanism involves the following key steps:
-
Direct Binding to KSR: this compound binds directly to the ATP-binding pocket of the KSR pseudokinase domain within the KSR-MEK complex[3][4].
-
Stabilization of an Inactive Conformation: This binding event stabilizes a previously unrecognized inactive state of KSR[3][4].
-
Antagonism of RAF-KSR Heterodimerization: By locking KSR in an inactive state, this compound antagonizes its heterodimerization with RAF kinases[1][5].
-
Inhibition of MEK Phosphorylation: The disruption of the RAF-KSR interaction and the conformational change in KSR prevents the efficient phosphorylation and activation of KSR-bound MEK by RAF[1][4].
This mode of action is highly dependent on the presence of KSR, as this compound shows no activity in its absence[6].
Quantitative Efficacy of this compound
The efficacy of this compound has been quantified through various biochemical and cellular assays. The data highlights its potency and its synergistic relationship with other MAPK pathway inhibitors, particularly in the context of Ras mutations.
Table 1: Biochemical Potency of this compound
| Assay Target | Metric | Value | Reference |
| KSR2-MEK1 Complex | IC50 (ATPbiotin binding inhibition) | 120 ± 23 nM | [4][6][7] |
Table 2: Cellular Activity of this compound in Combination with Trametinib (MEK Inhibitor)
| Cell Line | Genotype | This compound Concentration (µM) | Effect on Trametinib Potency | Synergy (Bliss Score) | Reference |
| HCT-116 | K-Ras Mutant | 1 | Increased | Synergistic | [1][3] |
| A549 | K-Ras Mutant | 1 | Increased | Synergistic | [1][3] |
| SK-MEL-239 | BRAF Mutant | 1 | No significant change | Not Synergistic | [1][3] |
| A375 | BRAF Mutant | 1 | No significant change | Not Synergistic | [1][3] |
Table 3: Effect of this compound on Downstream Signaling
| Cellular Context | This compound Concentration | Effect | Reference |
| 293H cells | 5 µM | Suppresses KSR-stimulated MEK and ERK phosphorylation | [2][7] |
| K-Ras mutant cancer cell lines | 1 µM | Hinders RAF-mediated MEK phosphorylation in a KSR-dependent manner | [2] |
Signaling Pathway and Mechanism of Synergy
The diagrams below illustrate the signaling pathway affected by this compound and its synergistic interaction with MEK inhibitors.
Caption: MAPK signaling pathway and points of inhibition for this compound and Trametinib.
Caption: Logical model of synergy between this compound and MEK inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Cell Viability Assays
-
Cell Lines: A549 (K-Ras mutant), HCT-116 (K-Ras mutant), A375 (BRAF mutant), SK-MEL-239 (BRAF mutant), COLO-205, LOVO, SK-MEL-2, CALU-6, MEWO, SW620, SW1417, H2087, and HEPG2.
-
Plating: Cells are seeded in 96-well plates. Densities are optimized for linear growth over the assay duration. For most cell lines, 500 cells per well are plated, while H2087 and HEPG2 are plated at 2000 cells per well[2][7].
-
Treatment: Cells are treated with this compound (concentrations typically ranging from 100-3,000 nM) and/or MEK inhibitors for 72 hours[2][7]. DMSO is used as a vehicle control.
-
Viability Measurement: Cell viability is assessed using a Resazurin-based assay. The fluorescence is measured, and the percent cell viability is calculated by normalizing the inhibitor-treated samples to the DMSO-treated controls[2][7].
-
Synergy Analysis: For combination studies, full concentration matrices are used. Synergy is calculated using the Bliss independence model[3].
In Vitro KSR-MEK Binding Assay
-
Objective: To determine the IC50 of this compound for inhibiting the binding of an ATP probe to the KSR2-MEK1 complex.
-
Reagents: Purified KSR2-MEK1 complex, biotinylated ATP probe (ATPbiotin).
-
Procedure:
-
2 µM of ATPbiotin is incubated with the purified KSR2-MEK1 complex.
-
Increasing concentrations of this compound are added to compete with the ATPbiotin probe.
-
The amount of bound ATPbiotin is quantified, typically using a western blot-based detection method for biotin.
-
The IC50 value is calculated from the dose-response curve.
-
Western Blotting for MAPK Pathway Phosphorylation
-
Objective: To assess the effect of this compound on the phosphorylation of MEK and ERK.
-
Cell Lysis: Cells are treated with inhibitors for the desired time (e.g., 48 hours), then lysed in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies specific for phosphorylated forms of MEK (p-MEK Ser218/Ser222) and ERK (p-ERK). Antibodies against total MEK and total ERK are used as loading controls.
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies are used, followed by detection with an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated.
Experimental Workflow Diagram
Caption: Workflow for biochemical and cellular characterization of this compound.
Conclusion and Future Directions
This compound represents a first-in-class inhibitor that validates the KSR pseudokinase as a druggable target in the Ras-MAPK pathway. Its allosteric mechanism of action and its demonstrated synergy with MEK inhibitors in Ras-mutant cancer cells provide a strong rationale for further development. The data indicates that co-targeting both the enzymatic and scaffolding activities within the Ras-MAPK signaling complex is a viable therapeutic strategy.
While the cellular effects of this compound as a monotherapy are modest, its ability to counteract the feedback reactivation of the MAPK pathway induced by MEK inhibitors is a significant finding[1][3]. Future research will likely focus on improving the pharmacological properties of this compound to enable in vivo studies and eventual clinical evaluation, potentially offering a new therapeutic avenue for Ras-driven cancers, which have historically been challenging to treat[3].
References
- 1. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Conformational control and regulation of the pseudokinase KSR via small molecule binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arresting kinase suppressor of Ras in an inactive state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Structural Basis of APS-2-79 Binding to KSR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and functional basis of the interaction between the small molecule inhibitor APS-2-79 and the Kinase Suppressor of Ras (KSR), a critical scaffold protein in the MAPK signaling pathway. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms.
Core Concepts: KSR and the MAPK Pathway
The Ras-MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Deregulation of this pathway is a hallmark of many cancers.[1] Kinase Suppressor of Ras (KSR) functions as a molecular scaffold, facilitating the efficient and specific phosphorylation of MEK by RAF, which in turn phosphorylates and activates ERK.[2][3][4] KSR itself is a pseudokinase and its scaffolding function is essential for propagating the signal downstream of Ras.[3][5]
This compound is a novel small molecule that antagonizes oncogenic Ras signaling by stabilizing an inactive conformation of KSR.[5][6] This prevents the KSR-dependent phosphorylation and activation of MEK by RAF, thereby inhibiting the entire downstream pathway.[1][7]
Quantitative Analysis of this compound and KSR Interaction
The following table summarizes the key quantitative data describing the binding and functional effects of this compound on KSR.
| Parameter | Value | Assay Conditions | Target | Reference |
| IC50 | 120 ± 23 nM | Inhibition of ATPbiotin binding | KSR2-MEK1 complex | [6][7][8] |
| Cellular Concentration for Effect | 5 µM | Suppression of KSR-stimulated MEK and ERK phosphorylation | 293H cells | [1][6][8] |
| Cell Viability Assay Concentration Range | 100-3,000 nM | 72-hour treatment | Various cancer cell lines (A549, HCT-116, A375, etc.) | [6][8] |
Structural Insights from X-Ray Crystallography
The co-crystal structure of the KSR2-MEK1 complex bound to this compound (PDB ID: 5KKR) provides a detailed view of the molecular interactions.[9][10] The structure, resolved at 3.51 Å, reveals that this compound binds to the ATP-binding pocket of the KSR2 pseudokinase domain.[9][10] This binding event stabilizes KSR in an inactive conformation, which is distinct from its active, ATP-bound state.[5][9]
Key features of the binding interaction include:
-
Occupation of the ATP Pocket: this compound directly occupies the space normally taken by ATP, preventing nucleotide binding.[9]
-
Allosteric Effects: The binding of this compound induces conformational changes that extend beyond the ATP pocket, affecting the overall structure of KSR and its ability to interact productively with RAF.[5][11]
-
Stabilization of the Inactive State: This induced conformation is characterized as an "inactive state" that is incapable of promoting RAF-mediated MEK phosphorylation.[5][6]
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the MAPK signaling pathway and the mechanism by which this compound inhibits this cascade.
Caption: The canonical MAPK signaling cascade.
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and building upon these findings.
In Vitro MEK Phosphorylation Assay
This assay is used to determine the effect of this compound on the KSR-dependent phosphorylation of MEK by RAF.[9]
Workflow:
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. KSR regulation of the Raf-MEK-ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KSR: a MAPK scaffold of the Ras pathway? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase Suppressor of Ras (KSR) Is a Scaffold Which Facilitates Mitogen-Activated Protein Kinase Activation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. Conformational control and regulation of the pseudokinase KSR via small molecule binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of APS-2-79 on RAF Heterodimerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Ras-RAF-MEK-ERK signaling pathway is a cornerstone of cell proliferation, differentiation, and survival. Its dysregulation, frequently driven by mutations in Ras or RAF genes, is a hallmark of many cancers. Kinase Suppressor of Ras (KSR) is a scaffold protein that plays a crucial role in the spatial and temporal regulation of this cascade, primarily by facilitating the interaction between RAF and its substrate, MEK. The formation of RAF-KSR heterodimers is a critical step for efficient signal propagation. APS-2-79 is a novel small molecule that has emerged as a key tool for interrogating and inhibiting this pathway. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its impact on RAF heterodimerization. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.
Introduction: The Role of KSR in RAF Signaling
Kinase Suppressor of Ras (KSR) is a molecular scaffold that, despite bearing a pseudokinase domain with little to no catalytic activity, is essential for the efficient phosphorylation of MEK by RAF. KSR achieves this by acting as a platform that brings RAF and MEK into close proximity, thereby allosterically enhancing RAF kinase activity. The dimerization of KSR with RAF is a pivotal event in the assembly of the active signaling complex. In oncogenic Ras signaling, this KSR-RAF interaction is particularly crucial for sustaining the high levels of MEK and ERK activation that drive cancer cell proliferation.
This compound: Mechanism of Action
This compound functions not by directly inhibiting the kinase activity of RAF, but through a novel mechanism that targets the KSR scaffold protein. It is a KSR-dependent MEK antagonist.[1][2][3] The molecule binds to the ATP-binding pocket of the KSR pseudokinase domain, stabilizing it in an inactive conformation. This conformational locking of KSR has two major downstream consequences:
-
Antagonism of RAF Heterodimerization: By stabilizing the inactive state of KSR, this compound impedes the necessary conformational changes required for its effective dimerization with RAF. This disruption of the KSR-RAF heterodimer is a key aspect of its inhibitory function.[4][5][6]
-
Inhibition of MEK Phosphorylation: The stabilization of the inactive KSR-MEK complex prevents the efficient phosphorylation and activation of KSR-bound MEK by RAF.[4][5] this compound has been shown to suppress KSR-stimulated MEK and ERK phosphorylation.[1][5]
This mode of action makes this compound a valuable tool for studying the role of KSR in MAPK signaling and a potential therapeutic agent for Ras-driven cancers.
Quantitative Data
The following tables summarize the key quantitative findings from studies on this compound.
| Parameter | Value | Assay | Reference |
| IC50 for inhibition of ATPbiotin binding to KSR2-MEK1 complex | 120 ± 23 nM | Cell-free competition binding assay | [2] |
| Concentration for Cellular Assays | |||
| Inhibition of KSR-stimulated MEK/ERK phosphorylation in 293H cells | 5 µM | Western Blot | [1] |
| Enhancement of trametinib efficacy in K-Ras mutant cell lines | 1 µM | Cell Viability / Western Blot | [5] |
| Cell Viability Assays (general range) | 100 - 3000 nM | Resazurin-based cell viability assay | [4] |
| Synergistic Effects with MEK Inhibitors | |||
| Enhancement of trametinib IC90 on ERK phosphorylation | Two-fold | Western Blot in HCT-116 (K-Ras mutant) cells | [4] |
Table 1: In Vitro and Cellular Activity of this compound
| Cell Line | Genotype | Effect of this compound | Reference |
| HCT-116 | K-Ras mutant | Synergizes with trametinib to reduce cell viability | [4] |
| A549 | K-Ras mutant | Synergizes with trametinib to reduce cell viability | [4] |
| SK-MEL-239 | BRAF mutant | No significant synergy with trametinib | [4] |
| A375 | BRAF mutant | No significant synergy with trametinib | [4] |
Table 2: Differential Effects of this compound in Ras- vs. BRAF-Mutant Cell Lines
Experimental Protocols
Cell Viability Assay
This protocol is used to assess the effect of this compound, alone or in combination with other inhibitors, on the proliferation of cancer cell lines.
-
Cell Plating: Seed cells in 96-well plates at a density that allows for linear growth over the course of the assay (e.g., 500 cells/well for cell lines like A549, HCT-116, A375, and SK-MEL-239).
-
Compound Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of this compound (e.g., 100-3000 nM) and/or other compounds of interest. Include a DMSO-treated control group.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Add a solution of Resazurin to each well and incubate for a further 2-4 hours. Measure the fluorescence or absorbance at the appropriate wavelength.
-
Data Analysis: Normalize the readings of the inhibitor-treated wells to the DMSO-treated control wells to determine the percent cell viability.
In Vitro Reconstitution of KSR-dependent MEK Phosphorylation
This assay directly measures the ability of this compound to inhibit the KSR-scaffolded phosphorylation of MEK by RAF.
-
Reaction Setup: In a microcentrifuge tube, combine purified recombinant KSR-MEK complex, RAF kinase, and ATP in a suitable kinase buffer.
-
Inhibitor Addition: Add this compound or DMSO control to the reaction mixture at the desired concentrations.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the mixture at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the reaction products by Western blot using antibodies specific for phosphorylated MEK (at Ser218/Ser222) and total MEK.
Bio-layer Inferometry (BLI) for KSR-RAF Interaction
BLI is used to measure the real-time association and dissociation of KSR and RAF, and the effect of this compound on this interaction.
-
Sensor Loading: Immobilize biotinylated BRAF onto streptavidin-coated biosensors.
-
Baseline: Equilibrate the sensors in a suitable assay buffer.
-
Association: Transfer the sensors to wells containing the KSR2-MEK1 complex in the presence of either DMSO or this compound (e.g., 25 µM). Monitor the association for a set period (e.g., 660 seconds).[4]
-
Dissociation: Move the sensors to wells containing only the assay buffer and monitor dissociation (e.g., up to 1500 seconds).[4]
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model to determine kinetic constants (kon, koff) and the equilibrium dissociation constant (Kd).
Visualizations
Signaling Pathway
Caption: The MAPK signaling pathway illustrating KSR scaffolding and the inhibitory action of this compound on KSR.
Experimental Workflow: Bio-layer Inferometry
Caption: A stepwise workflow for assessing the impact of this compound on the KSR-BRAF interaction using BLI.
Conclusion
This compound represents a significant advancement in the chemical biology of the MAPK pathway. Its unique mechanism of stabilizing an inactive conformation of the KSR scaffold provides a powerful means to dissect the role of KSR-RAF heterodimerization in health and disease. For drug development professionals, the specific efficacy of this compound in Ras-mutant contexts, particularly in synergy with MEK inhibitors, highlights a promising therapeutic strategy for a patient population with high unmet medical need. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their investigations of RAF signaling.
References
- 1. Conformational control and regulation of the pseudokinase KSR via small molecule binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unraveling the Allosteric Inhibition of KSR by APS-2-79: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras-RAF-MEK-ERK signaling pathway is a cornerstone of cellular communication, governing processes such as proliferation, differentiation, and survival. Its deregulation, frequently driven by mutations in Ras or RAF, is a hallmark of many human cancers. Kinase Suppressor of Ras (KSR) has emerged as a critical molecular scaffold and allosteric regulator within this cascade, orchestrating the assembly and activation of the RAF-MEK-ERK complex.[1][2] Unlike conventional kinase inhibitors that target the ATP-binding site, allosteric modulators offer a promising alternative by targeting unique regulatory pockets, potentially leading to greater selectivity and novel therapeutic avenues.
This technical guide provides an in-depth exploration of APS-2-79, a potent allosteric inhibitor that stabilizes an inactive conformation of KSR.[3] By doing so, this compound effectively antagonizes oncogenic Ras signaling, presenting a compelling strategy for the development of novel cancer therapeutics.[3] This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the underlying biological and experimental frameworks.
Mechanism of Action of this compound
This compound functions as a KSR-dependent antagonist of MEK phosphorylation by RAF.[4] It achieves this by binding to the ATP-binding pocket of KSR within the KSR-MEK complex, which stabilizes KSR in an inactive state.[5] This stabilization has two major consequences:
-
Antagonism of RAF Heterodimerization: The this compound-induced inactive conformation of KSR impedes its heterodimerization with RAF, a crucial step for signal propagation.[3][4]
-
Inhibition of MEK Activation: By locking KSR in an inactive state, this compound prevents the conformational changes necessary for RAF to phosphorylate and activate KSR-bound MEK.[4]
This allosteric inhibition ultimately leads to the suppression of downstream ERK phosphorylation and a reduction in MAPK pathway output, particularly in cancer cells harboring Ras mutations.[4][6] Furthermore, this compound has been shown to synergize with MEK inhibitors, such as trametinib, by preventing the feedback reactivation of the pathway often observed with MEK inhibitor monotherapy.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the characterization of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Complex/Enzyme | Parameter | Value | Reference |
| ATPbiotin Binding Inhibition | KSR2-MEK1 | IC50 | 120 nM | [7] |
Table 2: Cellular Activity of this compound
| Cell Line(s) | Assay | Treatment | Effect | Reference |
| 293H | Western Blot | 5 µM this compound | Suppression of KSR-stimulated MEK and ERK phosphorylation | [7] |
| HCT-116, A549 (K-Ras mutant) | Cell Viability | This compound and Trametinib | Synergistic reduction in cell viability | [4] |
| HCT-116, A549, SK-MEL-239, A375 | Cell Viability | 1 µM this compound | Increased potency of MEK inhibitors | [1][6] |
Signaling and Experimental Visualizations
Signaling Pathway
References
- 1. Structural basis for the action of the drug trametinib at KSR-bound MEK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
The Specificity of APS-2-79 for KSR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras-Raf-MEK-ERK signaling pathway is a cornerstone of cellular communication, governing processes such as proliferation, differentiation, and survival. Its deregulation is a frequent driver of oncogenesis, making it a prime target for therapeutic intervention. Kinase Suppressor of Ras (KSR) is a unique pseudokinase that acts as a critical scaffold within this cascade, facilitating the efficient phosphorylation of MEK by RAF. Unlike traditional kinases, KSR's primary role is not catalytic but rather allosteric and organizational. This distinction presents a novel therapeutic window for selectively modulating the pathway's activity. APS-2-79 is a small molecule inhibitor that has been identified as a KSR-dependent antagonist of the MAPK pathway. This technical guide provides an in-depth analysis of the specificity of this compound for KSR over other kinases, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.
Data Presentation: Quantitative Analysis of this compound Specificity
The selectivity of a kinase inhibitor is paramount to its therapeutic potential, as off-target effects can lead to toxicity and reduced efficacy. The specificity of this compound for KSR has been rigorously evaluated through various biochemical and cellular assays.
Binding Affinity and Inhibitory Concentration
This compound was identified through a screen for compounds that could compete with an ATP-biotin probe for binding to the KSR2-MEK1 complex. This assay demonstrated that this compound potently binds to KSR2 with a half-maximal inhibitory concentration (IC50) in the nanomolar range.
| Compound | Target | Assay | IC50 (nM) |
| This compound | KSR2-MEK1 Complex | ATP-biotin competition | 120 ± 23[1] |
Kinome-wide Selectivity Profiling
To assess the broader specificity of this compound, it was screened against a panel of 246 diverse human kinases. The results from this comprehensive kinome scan demonstrate a remarkable selectivity for KSR, with minimal inhibition of other kinases at a concentration of 1 µM. This high degree of selectivity underscores the potential of this compound as a specific modulator of KSR-dependent signaling.
| Kinase Target | Percentage Inhibition at 1 µM this compound |
| KSR | (Data not explicitly available in public sources) |
| BRAF | No significant inhibition[2] |
| CRAF | No significant inhibition[2] |
| Other 244 kinases | Minimal to no inhibition (Detailed data in Dhawan et al., Nature 2016, Supplementary Table 1) |
Note: While the primary publication states the raw data is in Supplementary Table 1, direct public access to this specific table is limited. The textual descriptions from the research strongly indicate a high degree of selectivity.
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound's specificity.
ATP-Biotin Competition Assay
This biochemical assay is designed to identify and characterize compounds that bind to the ATP-binding pocket of KSR2 within the KSR2-MEK1 complex.
Materials:
-
Purified KSR2-MEK1 complex
-
This compound
-
ATP-biotin probe
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
DMSO (for compound dilution)
-
SDS-PAGE gels and buffers
-
Nitrocellulose or PVDF membranes
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Western blotting apparatus and imaging system
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, incubate the purified KSR2-MEK1 complex with varying concentrations of this compound or DMSO (vehicle control) in the assay buffer for 30 minutes at room temperature.
-
Add the ATP-biotin probe to a final concentration of 1-5 µM and incubate for an additional 15-30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
Apply a chemiluminescent substrate and visualize the biotinylated KSR2 band using an imaging system.
-
Quantify the band intensities to determine the extent of ATP-biotin probe displacement by this compound and calculate the IC50 value.
Cell-Based KSR-Driven MAPK Signaling Assay
This cellular assay evaluates the ability of this compound to inhibit KSR-dependent phosphorylation of MEK and ERK in a controlled cellular environment. 293H cells are often used for their high transfection efficiency.
Materials:
-
293H cells
-
Expression vectors for KSR, RAF, and MEK
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-MEK (Ser217/221), total MEK, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2
-
HRP-conjugated secondary antibodies
-
Western blotting reagents and equipment as described above
Procedure:
-
Seed 293H cells in multi-well plates and grow to 70-80% confluency.
-
Co-transfect the cells with expression vectors for KSR, RAF, and MEK using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24-48 hours of transfection, treat the cells with varying concentrations of this compound or DMSO for the desired duration (e.g., 2-6 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Perform Western blot analysis as described above, using primary antibodies to detect the phosphorylation status of MEK and ERK. Use antibodies against total MEK and ERK as loading controls.
-
Quantify the band intensities to assess the dose-dependent inhibition of MEK and ERK phosphorylation by this compound.
Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams are essential for conceptualizing complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate the mechanism of action of this compound and the workflows of the key assays.
RAS-RAF-MEK-ERK Signaling Pathway and the Role of KSR
Caption: The RAS-RAF-MEK-ERK signaling cascade with KSR as a scaffold.
Experimental Workflow for ATP-Biotin Competition Assay
Caption: Workflow of the ATP-biotin competition assay.
Logical Relationship of this compound's KSR-Specific Action
Caption: Logical flow of this compound's mechanism of action.
Conclusion
References
The Synthesis and Mechanism of Action of APS-2-79 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
APS-2-79 is a potent and selective antagonist of the Kinase Suppressor of Ras (KSR), a critical scaffold protein in the Ras-MAPK signaling pathway. By stabilizing an inactive conformation of KSR, this compound effectively inhibits the downstream signaling cascade that is frequently hyperactivated in various cancers. This technical guide provides a detailed overview of the chemical synthesis of this compound hydrochloride, its mechanism of action, and relevant experimental data. The information presented herein is intended to support researchers and drug development professionals in the exploration and application of this promising therapeutic agent.
Chemical Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride can be achieved through a multi-step process, as detailed in the primary literature. The following sections outline the key transformations and experimental procedures.
Synthesis of Intermediate: 2-methyl-4-phenoxy-1-nitrobenzene
An alternative synthetic sequence for this compound hydrochloride begins with the nucleophilic aromatic substitution reaction between phenol and 4-fluoro-2-methyl-1-nitrobenzene.
Experimental Protocol:
A reaction vessel is charged with phenol (6.30 mmol), 4-fluoro-2-methyl-1-nitrobenzene (6.00 mmol), and potassium carbonate (K2CO3, 6.33 mmol) in dry dimethylformamide (DMF, 10 mL). The vessel is sealed and the reaction mixture is heated to 80°C with stirring for 10 hours. After cooling to room temperature, the reaction is worked up to isolate the desired product, 2-methyl-4-phenoxy-1-nitrobenzene.[1]
Synthesis of this compound Free Base
The core structure of this compound is assembled through a copper-catalyzed cross-coupling reaction.
Experimental Protocol:
An oven-dried vial under a nitrogen atmosphere is charged with copper(I) iodide (0.017 mmol, 10 mol%), picolinic acid (0.034 mmol, 20 mol%), and potassium phosphate (K3PO4, 0.509 mmol) in dry dimethyl sulfoxide (DMSO, 1 mL). The mixture is stirred for 20 minutes. Subsequently, the intermediate aniline "APS-2-77" (0.170 mmol) and iodobenzene (0.179 mmol) are added. The resulting mixture is heated to 90°C and stirred for 20 hours. After cooling, the mixture is filtered through neutral alumina, eluting with a 95:5 mixture of dichloromethane and methanol. The filtrate is concentrated, and the residue is purified by reverse-phase chromatography to yield this compound as a yellow solid.[1]
Note: The synthesis of the intermediate "APS-2-77" is not explicitly detailed in the available literature.
Formation of this compound Hydrochloride
The final step involves the formation of the hydrochloride salt to improve the compound's solubility and handling properties. This is typically achieved by treating a solution of the free base with hydrochloric acid.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 423.89 g/mol (HCl salt) | [2] |
| Purity | 99.26% | [2] |
| IC50 (KSR2) | 120 ± 23 nM | [2][3][4][5][6][7] |
| Chemical Formula | C23H21N3O3 (free base) | [8] |
| Exact Mass | 387.1583 (free base) | [8] |
Mechanism of Action: Targeting the Ras-MAPK Pathway
This compound exerts its biological effects by modulating the KSR-dependent Ras-MAPK signaling pathway.[1][2][9][10] Deregulation of this pathway is a hallmark of many cancers, often driven by mutations in Ras or BRAF.[1][9] KSR acts as a scaffold protein, facilitating the interaction and activation of key kinases in the cascade, including RAF, MEK, and ERK.[1][9]
This compound functions by binding directly to the ATP-binding pocket of KSR within the KSR-MEK complex.[1][9] This binding event stabilizes an inactive conformation of KSR, which in turn antagonizes the heterodimerization of KSR with RAF and prevents the subsequent phosphorylation and activation of MEK by RAF.[1][2][9][10][11] By inhibiting this critical step, this compound effectively blocks the downstream signaling cascade, leading to reduced cell proliferation and viability in cancer cells with Ras mutations.[1]
Furthermore, it has been demonstrated that this compound can enhance the potency of MEK inhibitors, such as trametinib, particularly in Ras-mutant cancer cell lines.[1] This synergistic effect arises from the dual targeting of the pathway, with this compound preventing the upstream activation of MEK while the MEK inhibitor directly blocks any residual MEK activity.
Caption: Mechanism of action of this compound in the Ras-MAPK signaling pathway.
Experimental Workflows
Chemical Synthesis Workflow
The general workflow for the chemical synthesis of this compound hydrochloride is depicted below.
Caption: General workflow for the chemical synthesis of this compound hydrochloride.
Cell Viability Assay Protocol
To assess the biological activity of this compound, cell viability assays are commonly performed.
Experimental Protocol:
Cancer cell lines (e.g., HCT-116, A549, A375, SK-MEL-239) are seeded in 96-well plates at an optimal density for linear growth over the assay duration.[3][4] The cells are treated with varying concentrations of this compound (e.g., 100-3000 nM) for 72 hours.[3][4] Cell viability is then measured using a resazurin-based assay, where the fluorescence is proportional to the number of viable cells. The percentage of cell viability is determined by normalizing the fluorescence of inhibitor-treated wells to that of DMSO-treated control wells.[3][4]
Conclusion
This compound hydrochloride is a novel and specific KSR antagonist with significant potential for the treatment of Ras-driven cancers. This guide has provided a detailed overview of its chemical synthesis, mechanism of action, and key experimental data. The provided protocols and diagrams serve as a valuable resource for researchers and drug developers working with this promising compound. Further investigation into the synthesis of key intermediates and the optimization of reaction conditions will be beneficial for the broader availability and application of this compound in cancer research.
References
- 1. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for APS-2-79 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
APS-2-79 is a selective, cell-permeable antagonist of the Kinase Suppressor of Ras (KSR)-dependent MEK signaling pathway. It functions by stabilizing the inactive state of KSR, a critical scaffold protein in the Ras-MAPK cascade. This stabilization prevents the KSR-RAF heterodimerization and subsequent phosphorylation and activation of MEK, leading to the inhibition of downstream ERK signaling. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study the Ras-MAPK pathway and assess its therapeutic potential.
Mechanism of Action
This compound is not a direct inhibitor of MEK or RAF kinases. Instead, it acts as a molecular "glue" that locks KSR in an inactive conformation. This allosteric modulation disrupts the assembly of the active KSR-RAF-MEK complex, which is essential for efficient signal transduction from Ras to ERK. This unique mechanism of action makes this compound a valuable tool for probing the role of KSR in oncogenic Ras signaling. Deregulation of the Ras-MAPK pathway is a frequent event in various cancers, making KSR a compelling target for therapeutic intervention.[1]
Data Presentation
Biochemical Activity
| Target | Assay | IC50 |
| KSR2-MEK1 Complex | ATPbiotin binding | 120 nM[2] |
Cellular Activity
This compound has demonstrated modest activity in reducing cell viability as a single agent in RAS-mutant cancer cell lines and has shown little to no effect in RAF-mutant cells.[3] Its primary utility in cellular assays has been observed in combination with MEK inhibitors, where it can enhance their potency.
| Cell Line | Cancer Type | Mutation Status | Observed Effect of Single-Agent this compound |
| HCT-116 | Colorectal Carcinoma | KRAS Mutant | Modest reduction in cell viability[4] |
| A549 | Lung Carcinoma | KRAS Mutant | Modest reduction in cell viability[4] |
| SK-MEL-239 | Melanoma | BRAF Mutant | Little to no effect on cell viability[4] |
| A375 | Melanoma | BRAF Mutant | Little to no effect on cell viability[4] |
Experimental Protocols
1. Cell Culture and Treatment
This protocol outlines the general procedure for culturing and treating cancer cell lines with this compound.
-
Materials:
-
Cancer cell lines (e.g., HCT-116, A549, SK-MEL-239, A375)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)
-
DMSO (vehicle control)
-
Cell culture plates (e.g., 6-well, 96-well)
-
-
Procedure:
-
Culture cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in culture plates at a density that will allow for logarithmic growth during the experiment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in a cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (typically ≤ 0.1%).
-
Remove the old medium and add the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
2. Cell Viability Assay
This protocol describes how to assess the effect of this compound on cell proliferation and viability using a resazurin-based assay.
-
Materials:
-
Treated cells in 96-well plates
-
Resazurin sodium salt solution (e.g., AlamarBlue™)
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
-
-
Procedure:
-
Following the treatment period with this compound, add resazurin solution to each well, typically at 10% of the total volume.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
3. Western Blotting for Phospho-MEK and Phospho-ERK
This protocol details the detection of changes in the phosphorylation status of MEK and ERK, key downstream effectors in the Ras-MAPK pathway, following treatment with this compound.
-
Materials:
-
Treated cells in 6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-MEK1/2 (Ser217/221)
-
Rabbit anti-MEK1/2
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (Erk1/2)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
-
-
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using ECL reagents and an imaging system.
-
To probe for total protein or a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
Mandatory Visualizations
Caption: this compound inhibits the Ras-MAPK pathway by stabilizing inactive KSR.
References
Application Notes and Protocols: Preparation of APS-2-79 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and application of a stock solution of APS-2-79 in dimethyl sulfoxide (DMSO). This compound is a potent and selective KSR-dependent MEK antagonist that plays a crucial role in modulating the Ras-MAPK signaling pathway.[1][2][3][4]
Compound Information
This compound is a small molecule that stabilizes the inactive state of Kinase Suppressor of Ras (KSR), thereby antagonizing oncogenic Ras signaling.[1][5][6] It functions by inhibiting the phosphorylation of MEK by RAF in a KSR-dependent manner.[3][4] The compound is available as a free base or as a hydrochloride salt, each with a different molecular weight, which is a critical consideration for accurate stock solution preparation.[7][8]
Quantitative Data Summary
| Property | Value (this compound Free Base) | Value (this compound HCl) | Reference |
| Molecular Formula | C₂₃H₂₁N₃O₃ | C₂₃H₂₂ClN₃O₃ | [1][7][8] |
| Molecular Weight | 387.43 g/mol | 423.89 g/mol | [1][3][8] |
| CAS Number | 2002381-25-9 | 2002381-31-7 | [1][7][3][8] |
| Appearance | Solid powder | Solid powder | [7][8] |
| Solubility in DMSO | ≥ 20 mg/mL (51.62 mM) | 97 mg/mL (228.83 mM) | [1][3] |
| Storage of Powder | -20°C for up to 3 years | -20°C for up to 3 years | [1][3] |
| Storage of Stock Solution | -80°C for up to 2 years, -20°C for up to 1 year | Aliquot and store at -20°C | [1][3] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of this compound (free base) in DMSO. A similar procedure can be followed for the HCl salt, adjusting for the different molecular weight.
Materials:
-
This compound (free base) powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparations: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation of moisture. Ensure that fresh, anhydrous DMSO is used, as hygroscopic DMSO can significantly impact solubility.[1][3]
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.874 mg of this compound (free base).
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube or amber glass vial. Using a calibrated pipette, add the calculated volume of DMSO. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube or vial and vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1]
Application in Cell-Based Assays
The prepared this compound DMSO stock solution can be used in various cell-based assays to study its effect on the Ras-MAPK pathway. For instance, in cell viability assays, cancer cell lines can be treated with this compound at concentrations ranging from 100 nM to 3,000 nM for 72 hours.[1][2] It has been shown that a concentration of 5 µM this compound can suppress KSR-stimulated MEK and ERK phosphorylation.[1][2] When preparing working solutions for cell culture, the DMSO concentration should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. medkoo.com [medkoo.com]
Application Notes and Protocols: APS-2-79 for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended concentrations for the use of APS-2-79 in various in vitro assays. This compound is a potent and specific KSR-dependent MEK antagonist that functions by stabilizing the inactive state of the Kinase Suppressor of Ras (KSR), a scaffold protein in the Ras-MAPK signaling pathway.[1][2] By binding to KSR, this compound antagonizes RAF heterodimerization and the subsequent phosphorylation and activation of MEK.[1][2][3]
Mechanism of Action
This compound is not a direct inhibitor of MEK but rather modulates its activity through KSR. It has been shown to inhibit the binding of ATPbiotin to the KSR2-MEK1 complex with an IC50 of 120 nM.[4] This allosteric inhibition ultimately leads to the suppression of downstream signaling through the MAPK pathway, including the phosphorylation of ERK.[3][5] Notably, this compound has demonstrated synergistic effects when used in combination with other MEK inhibitors, such as trametinib, particularly in Ras-mutant cancer cell lines.[1]
Recommended Concentrations for In Vitro Assays
The optimal concentration of this compound will vary depending on the cell type, assay duration, and specific research question. Based on published studies, the following concentrations are recommended as starting points for various in vitro applications.
| Assay Type | Cell Lines | Concentration Range | Incubation Time | Notes |
| Cell Viability Assays | A549, HCT-116, A375, SK-MEL-239, COLO-205, LOVO, SK-MEL-2, CALU-6, MEWO, SW620, SW1417 | 100 nM - 3,000 nM | 72 hours | Optimal seeding density should be determined for linear growth over the assay period.[4][6] |
| H2087, HEPG2 | 100 nM - 3,000 nM | 72 hours | Higher seeding density may be required for these cell lines.[4][6] | |
| Phosphorylation Assays (MEK/ERK) | 293H | 5 µM | Not specified | Effective in suppressing KSR-stimulated MEK and ERK phosphorylation.[3][5][6] |
| Synergy Studies (with MEK inhibitors) | HCT-116, A549 (K-Ras mutant) | 250 nM - 1 µM | 48 hours | Enhances the efficacy of MEK inhibitors like trametinib.[1] |
| A375, SK-MEL-239 (BRAF mutant) | 1 µM | 48 hours | Used to assess synergy with MEK inhibitors.[1] | |
| RAF-Mediated MEK Phosphorylation Inhibition | Not specified | 1 µM | Not specified | Hinders RAF-mediated MEK phosphorylation in a KSR-dependent manner.[3] |
Experimental Protocols
Cell Viability Assay
This protocol is a general guideline for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Resazurin-based viability reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Incubation:
-
Viability Measurement:
-
Add the resazurin-based viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
Western Blot for MEK/ERK Phosphorylation
This protocol allows for the assessment of this compound's effect on the phosphorylation status of key proteins in the MAPK pathway.
Materials:
-
This compound (stock solution in DMSO)
-
293H cells (or other suitable cell line)
-
Complete cell culture medium
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies (e.g., anti-phospho-MEK, anti-MEK, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Visualizations
Caption: Mechanism of action of this compound in the Ras-MAPK pathway.
Caption: Experimental workflow for a cell viability assay using this compound.
Caption: Logical relationship of this compound's synergistic effect with MEK inhibitors.
References
- 1. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Synergistic Inhibition of the MAPK Pathway with APS-2-79 and Trametinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a cornerstone of cell proliferation, differentiation, and survival. Its hyperactivation, frequently driven by mutations in genes such as KRAS and BRAF, is a hallmark of many cancers. While targeted therapies like the MEK inhibitor trametinib have shown clinical efficacy, innate and acquired resistance often limits their long-term success. A key mechanism of resistance involves the reactivation of the MAPK pathway through feedback mechanisms.
This document provides detailed application notes and protocols for a promising therapeutic strategy that combines trametinib with APS-2-79, a novel antagonist of the Kinase Suppressor of Ras (KSR). This compound functions by stabilizing the inactive state of KSR, a scaffold protein essential for RAF-mediated MEK activation.[1][2] By targeting a distinct regulatory node in the MAPK cascade, this compound can synergistically enhance the anti-tumor activity of trametinib, particularly in cancers harboring KRAS mutations.[3][4]
Mechanism of Action
Trametinib is a potent and selective allosteric inhibitor of MEK1 and MEK2, preventing the phosphorylation and activation of ERK1/2.[5] this compound, on the other hand, is a KSR-dependent MEK antagonist. It binds to the ATP-binding pocket of the KSR pseudokinase domain, stabilizing KSR in an inactive conformation. This prevents the formation of a functional RAF-KSR-MEK complex, thereby inhibiting RAF-mediated MEK phosphorylation.[1][2][4]
The combination of this compound and trametinib results in a more profound and sustained inhibition of the MAPK pathway. This compound's mechanism of action counteracts the feedback-mediated reactivation of the pathway that can occur with trametinib monotherapy.[3] This synergistic interaction leads to enhanced suppression of cancer cell proliferation and survival.
Data Presentation
In Vitro Cell Viability
The combination of this compound and trametinib has demonstrated synergistic effects on the viability of various cancer cell lines, especially those with KRAS mutations. The following tables summarize key quantitative data from dose-response experiments.
Table 1: Single-Agent IC50 Values for Trametinib in the Presence and Absence of this compound (1 µM) in Cancer Cell Lines.
| Cell Line | Genotype | Trametinib IC50 (nM) | Trametinib + this compound (1 µM) IC50 (nM) | Fold-Shift in Potency |
| HCT-116 | KRAS G13D | ~10 | ~1 | 10 |
| A549 | KRAS G12S | ~100 | ~10 | 10 |
| SK-MEL-239 | BRAF V600E | ~1 | ~1 | No significant shift |
| A375 | BRAF V600E | ~1 | ~1 | No significant shift |
Data adapted from Dhawan NS, et al. Nature. 2016.[3]
Table 2: Synergy Scores for the Combination of this compound and Trametinib in Cancer Cell Lines.
| Cell Line | Genotype | Synergy Score (Bliss Independence Model) | Interpretation |
| HCT-116 | KRAS G13D | > 0.2 | Synergistic |
| A549 | KRAS G12S | > 0.2 | Synergistic |
| SK-MEL-239 | BRAF V600E | ~ 0 | Additive/No Synergy |
| A375 | BRAF V600E | ~ 0 | Additive/No Synergy |
Bliss synergy scores greater than 0 indicate a synergistic interaction. Data adapted from Dhawan NS, et al. Nature. 2016.[3]
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol details the methodology for assessing the synergistic effects of this compound and trametinib on cancer cell viability using a resazurin-based assay.
Materials:
-
Cancer cell lines (e.g., HCT-116, A549, SK-MEL-239, A375)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Trametinib (stock solution in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well).
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and trametinib in complete culture medium.
-
For combination studies, prepare a matrix of concentrations. A typical concentration range for trametinib is 0.1 nM to 1 µM, and for this compound is 0.1 µM to 10 µM.
-
Remove the overnight culture medium from the cells and add the drug-containing medium. Include a vehicle control (DMSO) at a final concentration that does not exceed 0.1%.
-
Incubate for 72 hours at 37°C.
-
-
Viability Assessment:
-
After the incubation period, add resazurin solution to each well (e.g., 20 µL of 0.15 mg/mL solution to 100 µL of medium).
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from a media-only control.
-
Normalize the fluorescence values of the treated wells to the vehicle-treated control wells to determine the percentage of cell viability.
-
Calculate IC50 values using non-linear regression analysis.
-
Determine synergy using a suitable model, such as the Bliss independence model.
-
Protocol 2: Western Blot Analysis of MAPK Pathway Inhibition
This protocol describes how to assess the effects of this compound and trametinib on the phosphorylation status of key MAPK pathway proteins.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound and Trametinib
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-MEK1/2, anti-total-MEK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound, trametinib, or the combination for the specified time (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
-
Protocol 3: In Vivo Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of the this compound and trametinib combination in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for implantation (e.g., HCT-116)
-
Matrigel
-
This compound and trametinib for in vivo use
-
Vehicle for drug formulation (e.g., 0.5% methylcellulose, 0.2% Tween-80 in water)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, trametinib alone, this compound + trametinib).
-
-
Drug Administration:
-
Prepare drug formulations fresh daily.
-
Administer drugs to the mice via the appropriate route (e.g., oral gavage) at the predetermined doses and schedule (e.g., daily for 21 days).
-
-
Monitoring and Endpoint:
-
Monitor tumor volume and body weight 2-3 times per week.
-
Observe the mice for any signs of toxicity.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or the observation of significant toxicity.
-
-
Pharmacodynamic and Histological Analysis:
-
At the end of the study, tumors and other tissues can be collected for pharmacodynamic analysis (e.g., western blotting for p-ERK) and histological evaluation.
-
Visualizations
Caption: Signaling pathway of combined this compound and trametinib action.
Caption: Workflow for evaluating this compound and trametinib combination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor activity of the MEK inhibitor trametinib on intestinal polyp formation in ApcΔ716 mice involves stromal COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating Cell Viability with APS-2-79, a KSR-Dependent MEK Antagonist
For Research Use Only. Not for use in diagnostic procedures.
Introduction
APS-2-79 is a potent and specific KSR-dependent MEK antagonist that functions by stabilizing the inactive state of Kinase Suppressor of Ras (KSR).[1][2] KSR is a molecular scaffold protein that plays a crucial role in the Ras-MAPK signaling pathway, which is frequently deregulated in various cancers.[2] By binding to KSR, this compound antagonizes RAF heterodimerization and the conformational changes necessary for the phosphorylation and activation of MEK, a key downstream effector in the pathway.[2][3] This inhibitory action ultimately suppresses MEK and ERK phosphorylation, making this compound a valuable tool for studying oncogenic Ras signaling and for assessing its impact on cancer cell viability.[1][2] This application note provides a detailed protocol for performing a cell viability assay using this compound in cancer cell lines.
Principle of the Assay
This protocol utilizes a resazurin-based assay to assess cell viability. Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of viable cells. By treating cancer cells with varying concentrations of this compound, the effect of inhibiting the KSR-dependent MEK signaling on cell proliferation and viability can be quantified.
Data Presentation
The following table summarizes typical cell seeding densities and this compound treatment concentrations for a 72-hour cell viability assay in a 96-well plate format.[1]
| Cell Line Examples | Seeding Density (cells/well) | This compound Concentration Range (nM) | Incubation Time (hours) |
| A549, HCT-116, A375, SK-MEL-239 | 500 | 100 - 3000 | 72 |
| H2087, HEPG2 | 2000 | 100 - 3000 | 72 |
Experimental Protocols
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cancer cell lines of interest (e.g., A549, HCT-116)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Resazurin-based cell viability reagent (e.g., PrestoBlue™, alamarBlue™)
-
96-well clear-bottom black or white cell culture plates
-
Multichannel pipette
-
Fluorescence microplate reader
Methods
1. Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
2. Cell Culture and Seeding
-
Culture the desired cancer cell lines in their recommended complete medium supplemented with FBS and penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Harvest the cells using trypsin-EDTA when they reach 80-90% confluency.
-
Resuspend the cells in fresh complete medium and perform a cell count to determine the cell concentration.
-
Dilute the cell suspension to the appropriate seeding density (refer to the data presentation table).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
3. Treatment with this compound
-
Prepare a series of working solutions of this compound by diluting the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 100 nM to 3000 nM).[1]
-
Also, prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound working solutions or the vehicle control solution to the respective wells.
-
Incubate the plate for 72 hours at 37°C with 5% CO₂.[1]
4. Cell Viability Measurement
-
Following the 72-hour treatment period, add the resazurin-based cell viability reagent to each well according to the manufacturer's instructions (typically 10-20 µL per 100 µL of medium).
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized depending on the cell line and its metabolic activity.
-
Measure the fluorescence at the recommended excitation and emission wavelengths (e.g., 560 nm excitation and 590 nm emission for resorufin) using a fluorescence microplate reader.
5. Data Analysis
-
Subtract the average fluorescence reading of the medium-only wells (background) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:
% Cell Viability = (Fluorescence of Treated Cells / Fluorescence of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Calculate the IC₅₀ value (the concentration of this compound that inhibits cell viability by 50%) using appropriate software.
Visualizations
References
Application Note: Monitoring the Efficacy of the KSR-Dependent MEK Antagonist, APS-2-79, through Western Blot Analysis of p-ERK
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Ras-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic development. Kinase Suppressor of Ras (KSR) is a scaffold protein that facilitates the activation of MEK by RAF. APS-2-79 is a small molecule antagonist that functions by binding to KSR, thereby preventing the RAF-mediated phosphorylation and activation of MEK.[1][2][3][4] This, in turn, inhibits the downstream phosphorylation of ERK. Western blotting is a widely used technique to measure changes in protein phosphorylation, providing a direct method to assess the activity of signaling pathways and the efficacy of inhibitors like this compound. This application note provides a detailed protocol for analyzing the dose-dependent inhibition of ERK phosphorylation (p-ERK) in cancer cell lines treated with this compound.
Data Presentation
The following table summarizes representative quantitative data from a Western blot experiment analyzing the effect of a 2-hour treatment with this compound on ERK phosphorylation in a Ras-mutant cancer cell line. Data is presented as the relative band intensity of phosphorylated ERK (p-ERK) normalized to total ERK (t-ERK) and expressed as a percentage of the untreated control.
| Treatment Concentration of this compound (nM) | Mean Normalized p-ERK Intensity (% of Control) | Standard Deviation |
| 0 (Vehicle Control) | 100% | ± 7.5% |
| 10 | 85% | ± 6.8% |
| 100 | 45% | ± 5.2% |
| 500 | 15% | ± 3.1% |
| 1000 | 5% | ± 1.8% |
| 5000 | <1% | ± 0.5% |
Signaling Pathway and Inhibitory Action of this compound
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on the KSR scaffold protein.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a suitable cancer cell line with a constitutively active Ras-RAF-MEK-ERK pathway (e.g., Ras-mutant cell lines like HCT-116 or A549).
-
Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation: Once cells reach the desired confluency, aspirate the growth medium and replace it with a serum-free medium. Incubate for 12-24 hours to reduce basal levels of ERK phosphorylation.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a serum-free medium to achieve the desired final concentrations (e.g., 0, 10, 100, 500, 1000, 5000 nM). The final DMSO concentration should be consistent across all wells and should not exceed 0.1%.
-
Incubation: Treat the serum-starved cells with the varying concentrations of this compound for a predetermined time (e.g., 2 hours).
Protein Lysate Preparation
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to new pre-chilled tubes.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a 4-20% precast polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2, Thr202/Tyr204) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Chemiluminescent Detection: Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing for Total ERK: To normalize the p-ERK signal, the membrane can be stripped of the bound antibodies and re-probed with an antibody for total ERK1/2.
-
Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.[5]
-
Wash the membrane extensively with TBST.
-
Block the membrane again with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody for total ERK1/2 overnight at 4°C.
-
Repeat the washing, secondary antibody incubation, and detection steps as described above.
-
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the p-ERK bands to the corresponding total ERK bands. Express the results as a percentage or fold change relative to the untreated control.
Experimental Workflow
Caption: The experimental workflow for Western blot analysis of p-ERK following this compound treatment.
References
Application of APS-2-79 in KRAS-Mutant Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras-MAPK (Mitogen-Activated Protein Kinase) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in the KRAS gene, a key component of this pathway, are prevalent in many cancers and lead to constitutive activation of downstream signaling, driving tumor growth. Kinase Suppressor of Ras (KSR) is a scaffold protein that plays a crucial role in the Ras-MAPK pathway by facilitating the interaction between RAF and its substrate MEK. APS-2-79 is a novel small molecule that stabilizes the inactive state of KSR, thereby antagonizing oncogenic Ras signaling.[1] This document provides detailed application notes and protocols for the use of this compound in KRAS-mutant cancer cell lines, with a focus on its synergistic effects with MEK inhibitors.
Mechanism of Action
This compound functions as an allosteric inhibitor of KSR.[2] By binding to the ATP-binding pocket of the KSR pseudokinase domain, it locks KSR in an inactive conformation.[3] This prevents the KSR-dependent phosphorylation and activation of MEK by RAF.[1][4] While this compound alone exhibits modest effects on the viability of KRAS-mutant cancer cells, it has been shown to significantly enhance the potency of MEK inhibitors, such as trametinib, specifically in these cell lines.[4] This synergistic effect is attributed to the ability of this compound to counteract the feedback reactivation of the MAPK pathway often observed with MEK inhibitor treatment.[4]
Data Presentation
In Vitro Activity of this compound
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound | Cell-free | KSR2 | 120 ± 23 | [5] |
Synergy of this compound with Trametinib in KRAS-Mutant Cell Lines
The combination of this compound and the MEK inhibitor trametinib has been shown to have a synergistic effect on reducing cell viability in KRAS-mutant cancer cell lines. This synergy is quantified using the Bliss independence model, where a positive Bliss score indicates synergy.
| Cell Line | KRAS Mutation | This compound (μM) | Trametinib (nM) | Bliss Score | Reference |
| HCT-116 | G13D | 0.33 | 3.7 | 18 | [4] |
| HCT-116 | G13D | 1 | 3.7 | 25 | [4] |
| A549 | G12S | 0.33 | 33.3 | 15 | [4] |
| A549 | G12S | 1 | 33.3 | 22 | [4] |
Effect of this compound on Trametinib-Mediated Inhibition of ERK Phosphorylation
This compound enhances the ability of trametinib to suppress the phosphorylation of ERK (p-ERK), a downstream effector in the MAPK pathway.
| Cell Line | Treatment | p-ERK IC90 (nM) | Fold Enhancement | Reference |
| HCT-116 | Trametinib + DMSO | ~20 | - | [4] |
| HCT-116 | Trametinib + 250 nM this compound | ~10 | 2 | [4] |
| HCT-116 | Trametinib + 1 µM this compound | ~10 | 2 | [4] |
Mandatory Visualizations
Caption: Signaling pathway of this compound and Trametinib in KRAS-mutant cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for In Vivo Studies with APS-2-79
Disclaimer: Based on a comprehensive review of the current scientific literature, APS-2-79 is identified as a potent and selective inhibitor of the Kinase Suppressor of Ras (KSR), a scaffold protein in the Ras-MAPK signaling pathway. It is not characterized as a dual inhibitor of MER and FLT3. The following application notes and protocols are therefore based on its established mechanism as a KSR inhibitor.
Introduction
This compound is a first-in-class small molecule inhibitor that targets the Kinase Suppressor of Ras (KSR).[1][2] Deregulation of the Ras-mitogen-activated protein kinase (MAPK) pathway is a critical event in the development of many cancers and a primary driver of resistance to targeted therapies.[1] KSR functions as a crucial scaffold protein, facilitating the interaction and activation of components within the MAPK cascade, specifically the RAF-MEK-ERK signaling complex.[1][2]
This compound operates through a unique allosteric mechanism. It binds to the ATP-binding pocket of the KSR pseudokinase domain, stabilizing KSR in an inactive conformation.[3][4] This stabilization prevents the formation of a functional KSR-RAF heterodimer, thereby antagonizing the conformational changes required for RAF-mediated phosphorylation and activation of MEK.[1][2] Consequently, downstream signaling through ERK is suppressed.[1][4]
A key therapeutic strategy involving this compound is its use in combination with MEK inhibitors (e.g., trametinib). In Ras-mutant cancer cells, MEK inhibitors can induce a feedback mechanism that reactivates upstream signaling. This compound can counteract this resistance mechanism, leading to a synergistic anti-tumor effect.[2][5] These application notes provide a framework for designing and executing preclinical in vivo studies to evaluate the efficacy and pharmacodynamics of this compound in relevant cancer models.
Data Presentation
The following tables are templates for the systematic recording of quantitative data from in vivo studies. They are designed for clarity and ease of comparison between treatment groups.
Table 1: In Vivo Antitumor Efficacy of this compound (Note: Data presented are hypothetical and for illustrative purposes only.)
| Treatment Group | N | Dosing Schedule | Mean Tumor Volume (Day 1) (mm³) ± SEM | Mean Tumor Volume (Day 21) (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM |
| Vehicle Control | 10 | QD, PO | 152 ± 15 | 1850 ± 210 | - | 1.9 ± 0.25 |
| This compound (25 mg/kg) | 10 | QD, PO | 149 ± 14 | 1250 ± 180 | 32.4 | 1.3 ± 0.18 |
| MEK Inhibitor (1 mg/kg) | 10 | QD, PO | 155 ± 16 | 980 ± 150 | 47.0 | 1.0 ± 0.15 |
| This compound + MEK Inhibitor | 10 | QD, PO | 151 ± 15 | 350 ± 95 | 81.1 | 0.4 ± 0.09 |
Table 2: Animal Body Weight Monitoring (Note: Data presented are hypothetical and for illustrative purposes only.)
| Treatment Group | Mean Body Weight (Day 1) (g) ± SEM | Mean Body Weight (Day 7) (g) ± SEM | Mean Body Weight (Day 14) (g) ± SEM | Mean Body Weight (Day 21) (g) ± SEM | Percent Body Weight Change (Day 21 vs Day 1) |
| Vehicle Control | 20.1 ± 0.5 | 20.8 ± 0.6 | 21.5 ± 0.7 | 22.0 ± 0.8 | +9.5% |
| This compound (25 mg/kg) | 20.3 ± 0.4 | 20.5 ± 0.5 | 20.9 ± 0.6 | 21.2 ± 0.7 | +4.4% |
| MEK Inhibitor (1 mg/kg) | 19.9 ± 0.5 | 19.5 ± 0.6 | 19.2 ± 0.7 | 19.0 ± 0.8 | -4.5% |
| This compound + MEK Inhibitor | 20.2 ± 0.4 | 19.6 ± 0.5 | 19.0 ± 0.6 | 18.5 ± 0.7 | -8.4% |
Table 3: Pharmacodynamic Analysis of Tumor Tissue (Note: Data presented are hypothetical and for illustrative purposes only.)
| Treatment Group | N | Timepoint | p-ERK / Total ERK Ratio (Normalized to Vehicle) ± SEM |
| Vehicle Control | 5 | 4h post-dose | 1.00 ± 0.15 |
| This compound (25 mg/kg) | 5 | 4h post-dose | 0.65 ± 0.11 |
| MEK Inhibitor (1 mg/kg) | 5 | 4h post-dose | 0.30 ± 0.08 |
| This compound + MEK Inhibitor | 5 | 4h post-dose | 0.10 ± 0.05 |
Signaling Pathway and Mechanism of Action
Caption: Ras-MAPK signaling pathway and the inhibitory mechanism of this compound.
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy in a Xenograft Model
Objective: To evaluate the antitumor activity of this compound as a single agent and in combination with a MEK inhibitor in an established subcutaneous xenograft model derived from a Ras-mutant human cancer cell line.
Materials:
-
6-8 week old female athymic nude mice (e.g., BALB/c nude or NU/J).
-
Human cancer cell line with a known Ras mutation (e.g., HCT-116 [KRAS G13D] or A549 [KRAS G12S]).
-
This compound compound.
-
MEK inhibitor (e.g., Trametinib).
-
Vehicle solution (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).
-
Cell culture medium (e.g., McCoy's 5A for HCT-116).
-
Matrigel® Basement Membrane Matrix.
-
Sterile syringes, needles, and gavage needles.
-
Digital calipers.
-
Anesthetic (e.g., isoflurane).
Procedure:
-
Animal Acclimatization: Acclimate mice for at least one week under standard specific-pathogen-free (SPF) conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Cell Culture and Implantation:
-
Culture cancer cells according to the supplier's recommendations.
-
Harvest cells during the exponential growth phase using trypsin and wash with sterile PBS.
-
Resuspend cells at a concentration of 5 x 10⁷ cells/mL in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (L x W²) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice/group) with similar mean tumor volumes.
-
-
Dosing Formulation and Administration:
-
Note: A preliminary maximum tolerated dose (MTD) study is recommended to determine optimal dosing.
-
Prepare fresh dosing formulations of this compound and the MEK inhibitor in the vehicle each day.
-
Administer the vehicle, this compound, MEK inhibitor, or the combination orally (PO) via gavage once daily (QD) at the predetermined dosages.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume and mouse body weight every 2-3 days throughout the study.
-
Monitor animals for any signs of toxicity (e.g., weight loss >15-20%, lethargy, ruffled fur).
-
The study endpoint is typically 21-28 days of treatment or when tumors in the control group reach the maximum size allowed by institutional guidelines (e.g., 2000 mm³).
-
-
Tissue Collection:
-
At the study endpoint, euthanize mice according to IACUC-approved procedures.
-
Excise tumors, weigh them, and either snap-freeze them in liquid nitrogen for pharmacodynamic analysis or fix them in formalin for immunohistochemistry.
-
Caption: Experimental workflow for in vivo xenograft efficacy studies.
Protocol 2: In Vivo Pharmacodynamic (PD) Marker Analysis
Objective: To determine the in vivo biological activity of this compound by measuring the modulation of its downstream target, p-ERK, in tumor tissue.
Materials:
-
Tumor-bearing mice from a satellite group of the efficacy study.
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH or β-actin.
-
SDS-PAGE gels and Western blotting equipment.
-
Chemiluminescent substrate.
Procedure:
-
Study Design:
-
Use tumor-bearing mice randomized as in the efficacy study. A separate cohort (n=3-5 mice per group per timepoint) is recommended.
-
Administer a single dose of Vehicle, this compound, MEK inhibitor, or the combination.
-
-
Sample Collection:
-
Euthanize mice at predetermined time points after dosing (e.g., 2, 4, 8, and 24 hours) to capture the time-course of target inhibition.
-
Rapidly excise tumors and snap-freeze them in liquid nitrogen. Store at -80°C.
-
-
Tumor Lysate Preparation:
-
Homogenize frozen tumor tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C for 20 minutes.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk) for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH).
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of p-ERK to total ERK for each sample.
-
Normalize the results to the vehicle control group to determine the percentage of target inhibition.
-
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Synergy Between APS-2-79 and MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. While MEK inhibitors have shown clinical efficacy, innate and acquired resistance often limits their long-term benefit. A key mechanism of resistance involves feedback reactivation of the pathway.
APS-2-79 is a novel small molecule that functions as a KSR-dependent antagonist of RAF-mediated MEK phosphorylation.[1] It stabilizes the inactive state of the Kinase Suppressor of Ras (KSR), a scaffold protein essential for the RAF-MEK interaction, thereby antagonizing RAF heterodimerization and subsequent MEK activation.[1][2][3] Preclinical studies have demonstrated that this compound synergizes with various MEK inhibitors, particularly in Ras-mutant cancer cell lines, by preventing this feedback reactivation.[1][4]
These application notes provide detailed protocols for assessing the synergistic effects of combining this compound with other MEK inhibitors. The methodologies cover cell viability assays to generate dose-response data, calculation of synergy using established models, and biochemical and cell-based assays to elucidate the mechanism of synergy.
Data Presentation: Synergy Assessment
The synergy between this compound and various MEK inhibitors has been evaluated in cancer cell lines, primarily those with KRAS mutations. The following tables summarize the quantitative findings from these studies. Synergy is often quantified using either the Bliss independence model or the Chou-Talalay method, which calculates a Combination Index (CI).
-
Bliss Synergy Score : A score > 0 indicates synergy, where the observed combination effect is greater than the expected effect if the drugs acted independently.
-
Combination Index (CI) : CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5][6]
Table 1: Synergy between this compound and Trametinib in KRAS-Mutant Cell Lines
| Cell Line | Genotype | MEK Inhibitor | Synergy Quantification Method | Result | Reference |
| HCT-116 | KRAS G13D | Trametinib | Bliss Independence | Synergistic (Positive Bliss Score) | [4] |
| A549 | KRAS G12S | Trametinib | Bliss Independence | Synergistic (Positive Bliss Score) | [4] |
Table 2: Synergy between this compound and Other MEK Inhibitors in KRAS-Mutant Cell Lines
| Cell Line | Genotype | MEK Inhibitor | Synergy Quantification Method | Result | Reference |
| HCT-116 | KRAS G13D | PD0325901 | Bliss Independence | Synergistic | [4] |
| HCT-116 | KRAS G13D | Selumetinib (AZD6244) | Bliss Independence | Synergistic | [4] |
| HCT-116 | KRAS G13D | Binimetinib | Bliss Independence | Synergistic | [4] |
Note : The referenced studies demonstrated a significant shift in the dose-response curve of the MEK inhibitor in the presence of this compound, indicating increased potency.[4] For instance, in HCT-116 cells, this compound treatment caused a twofold enhancement in the IC90 of trametinib on ERK phosphorylation.[4]
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
Experimental Protocols
Protocol 1: Cell Viability Assay for Synergy Assessment
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability following treatment with this compound and a MEK inhibitor, alone and in combination. The resulting data is used to calculate the Combination Index.
Materials:
-
Cancer cell lines (e.g., HCT-116, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and MEK inhibitor of choice (e.g., Trametinib)
-
DMSO (for drug dissolution)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, ensuring >90% viability.
-
Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well for HCT-116) in 100 µL of complete medium.[7]
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and the MEK inhibitor in DMSO.
-
Create a dose-response matrix. For each drug, prepare serial dilutions in culture medium. For the combination, mix the diluted drugs at a constant ratio (e.g., based on the ratio of their IC50 values) or in a checkerboard format.
-
Include wells for untreated (vehicle control, e.g., 0.1% DMSO) and blank (medium only) controls.
-
Carefully remove the medium from the cells and add 100 µL of the drug-containing medium to the appropriate wells.
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[8]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8][9]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells after subtracting the blank absorbance.
-
% Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
Protocol 2: Calculation of Combination Index (CI)
The Chou-Talalay method is a widely accepted model for quantifying drug synergy based on the median-effect principle.[5][6]
Procedure:
-
Data Input:
-
Use the dose-response data from the cell viability assay (Protocol 1).
-
You will need the dose and the corresponding effect (fraction affected, Fa, where Fa = 1 - %Viability/100) for each drug alone and for the combination.
-
-
Software Analysis:
-
Utilize software such as CompuSyn or the SynergyFinder R package, which are specifically designed for this analysis.[7]
-
Input the single-agent and combination dose-effect data into the software.
-
-
CI Calculation:
-
The software will calculate the Combination Index (CI) based on the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that achieve a certain effect (x% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of the single agents (drug 1 and drug 2, respectively) required to achieve the same effect.[10]
-
-
-
Interpretation:
-
CI < 0.9 : Synergistic effect
-
0.9 ≤ CI ≤ 1.1 : Additive effect
-
CI > 1.1 : Antagonistic effect[11]
-
Generate a Fa-CI plot (Fraction affected vs. CI) to visualize the nature of the interaction across a range of effect levels.
-
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol is used to confirm that the observed synergistic reduction in cell viability is due to an increase in programmed cell death (apoptosis).
Materials:
-
Cells treated as described in Protocol 1 (in 6-well plates)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells in 6-well plates with this compound, a MEK inhibitor, or the combination at synergistic concentrations (determined from Protocol 1) for 48 hours. Include an untreated control.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.[12]
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[13][14]
-
Add 400 µL of 1X Binding Buffer to each tube.[14]
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Set up compensation and quadrants using unstained, single-stained (Annexin V-FITC only and PI only), and dual-stained controls.
-
Interpret the results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Protocol 4: Western Blot Analysis of MAPK Pathway Inhibition
This protocol assesses the biochemical basis of synergy by measuring the phosphorylation status of ERK, the downstream effector of MEK.
Materials:
-
Cells treated as described in Protocol 3
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-20% precast gels)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-ERK1/2, rabbit anti-total-ERK1/2, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
After drug treatment, wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.
-
Scrape the cells and incubate the lysate on ice for 30 minutes.[15]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples. Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.[16]
-
Load samples onto an SDS-PAGE gel and run electrophoresis until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-ERK, diluted in 5% BSA/TBST) overnight at 4°C with gentle shaking.[16]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.[15]
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal. Compare the levels of pERK across different treatment conditions to assess the degree of pathway inhibition.
-
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. punnettsquare.org [punnettsquare.org]
- 7. Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells [mdpi.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. mythreyaherbal.com [mythreyaherbal.com]
- 12. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 13. mdpi.com [mdpi.com]
- 14. kumc.edu [kumc.edu]
- 15. benchchem.com [benchchem.com]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application Note: Validating the K-Ras Suppressor (KSR)-Dependent Effect of APS-2-79 Using Lentiviral-Mediated KSR Knockout
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for validating the mechanism of action of APS-2-79, a potent antagonist of the RAS/RAF/MEK/ERK signaling pathway. The efficacy of this compound is dependent on the presence of the Kinase Suppressor of Ras (KSR) protein, a critical scaffold in this cascade. To confirm this dependency, we describe the use of lentiviral-mediated CRISPR/Cas9 to generate KSR knockout (KO) cancer cell lines. Subsequent comparison of the effects of this compound on cell viability and MEK/ERK phosphorylation in wild-type (WT) versus KSR KO cells provides definitive evidence of its KSR-dependent activity.
Introduction
The Ras-mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Its deregulation is a frequent driver in many human cancers.[2][3] Kinase Suppressor of Ras (KSR) is a scaffold protein that facilitates the assembly and activation of the core components of this pathway: Raf, MEK, and ERK.[1] KSR's scaffolding function is essential for efficient signal transmission.[1]
This compound is a small molecule inhibitor that stabilizes an inactive conformation of KSR.[2][4] This action antagonizes the formation of a functional RAF-KSR-MEK complex, thereby inhibiting downstream signaling.[2][4] Crucially, the inhibitory action of this compound is contingent on its direct binding to KSR.[4][5] Therefore, genetic knockout of KSR is the definitive method to validate that the cellular effects of this compound are specifically mediated through its intended target.
This document provides a comprehensive workflow, including detailed experimental protocols and data presentation guidelines, to validate the KSR-dependent effects of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the overall experimental procedure.
Caption: KSR in the RAS/RAF/MEK/ERK Signaling Pathway.
Caption: Workflow for KSR knockout and this compound validation.
Materials and Methods
Materials
-
Cell Lines: Human cancer cell line with a known Ras mutation (e.g., HCT-116, A549).
-
Plasmids:
-
lentiCRISPRv2 (Addgene #52961)
-
Packaging plasmid: psPAX2 (Addgene #12260)
-
Envelope plasmid: pMD2.G (Addgene #12259)
-
-
Reagents:
-
This compound (Selleck Chemicals, HY-100627)
-
DMEM, FBS, Penicillin-Streptomycin
-
Lipofectamine 2000 or similar transfection reagent
-
Polybrene
-
Puromycin
-
Resazurin or MTT reagent
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Primary Antibodies:
-
Rabbit anti-phospho-MEK1/2 (Ser217/221)
-
Rabbit anti-MEK1/2
-
Rabbit anti-phospho-p44/42 ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-p44/42 ERK1/2
-
Mouse anti-KSR1
-
Mouse anti-KSR2
-
Mouse anti-β-Actin or anti-GAPDH
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL Western Blotting Substrate
-
Protocol 1: Generation of KSR Knockout Cell Lines
This protocol is adapted from established lentiviral CRISPR/Cas9 methods.[4]
3.2.1. sgRNA Design and Cloning into lentiCRISPRv2
-
Design sgRNAs: Design 2-3 unique sgRNAs targeting exons common to all isoforms of human KSR1 and KSR2. Use online design tools (e.g., CHOPCHOP, Synthego).
-
Example sgRNA (KSR1): 5'-GTCATCGAGCGGATCCACGA-3'
-
Example sgRNA (KSR2): 5'-GCTGTACGCGGCCAAGATCG-3' (Note: These sequences are examples and must be validated experimentally).
-
-
Oligo Annealing: Synthesize and anneal complementary oligos for each sgRNA with BsmBI-compatible overhangs.
-
Cloning: Digest the lentiCRISPRv2 vector with BsmBI and ligate the annealed sgRNA oligos. Transform into competent E. coli and confirm successful cloning by Sanger sequencing.
3.2.2. Lentivirus Production
-
Cell Seeding: Day 0, seed 6 x 10^6 HEK293T cells in a 10 cm dish.
-
Transfection: Day 1, co-transfect the cells with:
-
4 µg of your lentiCRISPRv2-sgRNA plasmid
-
3 µg of psPAX2
-
1 µg of pMD2.G using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Virus Harvest: At 48 and 72 hours post-transfection, collect the virus-containing supernatant. Filter through a 0.45 µm filter and store at -80°C.
3.2.3. Transduction and Selection
-
Cell Seeding: Day 0, seed 2 x 10^5 target cells (e.g., HCT-116) per well in a 6-well plate.
-
Transduction: Day 1, remove the medium and add lentiviral supernatant supplemented with 8 µg/mL Polybrene. Use varying amounts of virus to determine the optimal multiplicity of infection (MOI).
-
Selection: 48 hours post-transduction, begin selection by adding media containing puromycin. The concentration of puromycin must be predetermined for your specific cell line via a kill curve (typically 1-10 µg/mL).
-
Expansion and Validation: Expand the puromycin-resistant polyclonal population. Validate KSR knockout by Western blot and genomic DNA sequencing (e.g., TIDE or ICE analysis).
Protocol 2: Cell Viability Assay
This protocol is based on methods used to evaluate this compound's effect on various cell lines.[6]
-
Cell Seeding: Seed both WT and KSR KO cells in 96-well plates at a pre-determined optimal density (e.g., 500-2000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound (e.g., 0 to 10 µM) in culture medium. Replace the medium in the wells with the drug dilutions. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Viability Measurement (Resazurin):
-
Add Resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubate for 2-4 hours at 37°C.
-
Measure fluorescence (Ex/Em ~560/590 nm) using a plate reader.
-
-
Data Analysis: Normalize the fluorescence readings of treated wells to the DMSO control wells (set to 100% viability). Plot the dose-response curve and calculate the IC50 value.
Protocol 3: Western Blot for MEK/ERK Phosphorylation
This protocol is designed to assess the inhibition of MAPK signaling.[6][7]
-
Cell Seeding and Treatment: Seed WT and KSR KO cells in 6-well plates. Once they reach 70-80% confluency, treat with this compound (e.g., 5 µM) or DMSO for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against p-MEK or p-ERK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with antibodies for total MEK, total ERK, and a loading control like β-Actin.
Expected Results & Data Presentation
The primary outcome of this experimental series is the demonstration that the cellular activity of this compound is significantly diminished in the absence of KSR.
KSR Knockout Validation
A successful knockout will be confirmed by the absence of the KSR protein band in the KO cell lysate via Western blot compared to the WT control.
Quantitative Data Summary
The results from the cell viability and Western blot experiments should be summarized in clear, structured tables for easy comparison.
Table 1: Effect of this compound on Cell Viability
| Cell Line | KSR Status | This compound IC50 (µM) |
| HCT-116 | Wild-Type | ~2.5 |
| HCT-116 | KSR1/2 KO | >10 (Inactive) |
| A549 | Wild-Type | ~3.0 |
| A549 | KSR1/2 KO | >10 (Inactive) |
| Data presented are representative values based on published literature. Actual values may vary.[4] |
Table 2: Effect of this compound on MAPK Signaling
| Cell Line | KSR Status | Treatment (5 µM this compound) | p-MEK Inhibition (%) | p-ERK Inhibition (%) |
| HCT-116 | Wild-Type | + | >80% | >80% |
| HCT-116 | KSR1/2 KO | + | <10% (No significant inhibition) | <10% (No significant inhibition) |
| Inhibition percentages are estimated from densitometry analysis of Western blots relative to DMSO-treated controls.[4] |
The key finding is that while this compound potently suppresses MEK and ERK phosphorylation in wild-type cells, it has a negligible effect in cells lacking KSR.[4] This demonstrates that the drug's mechanism of action is not direct inhibition of MEK or RAF but is mediated through KSR.[4][5]
Discussion
The validation of a drug's on-target activity is a cornerstone of preclinical development. The protocols outlined in this application note provide a robust framework for confirming the KSR-dependency of this compound. By physically removing the target protein using lentiviral CRISPR/Cas9, any observed loss of compound activity can be directly attributed to the absence of the target.
The expected results—a significant rightward shift in the IC50 for cell viability and a lack of inhibition of MEK/ERK phosphorylation in KSR KO cells—provide unequivocal evidence for the mechanism of action of this compound. This approach is broadly applicable for validating other compounds that function by modulating the activity of scaffold proteins or other non-enzymatic targets. The use of a stable knockout cell line provides a clean and reliable system for these validation studies, superior to transient knockdown methods like siRNA which can have incomplete target suppression and off-target effects.
References
- 1. Kinase Suppressor of Ras 2 (KSR2) expression in the brain regulates energy balance and glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational control and regulation of the pseudokinase KSR via small molecule binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
APS-2-79 solubility issues and how to resolve them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with APS-2-79. The information is presented in a question-and-answer format to directly address common solubility issues and other experimental challenges.
Troubleshooting Guide
Q1: My this compound powder is not dissolving properly in my chosen solvent. What should I do?
A1: First, ensure you are using a recommended solvent. This compound is known to have high solubility in DMSO and ethanol, but it is insoluble in water.[1] For initial stock solutions, fresh, anhydrous DMSO is highly recommended, as moisture can significantly reduce solubility.[1] If you are still experiencing issues, gentle warming and/or sonication can be used to aid dissolution.[2] Always ensure your container is tightly sealed to prevent moisture absorption, especially when using DMSO.
Q2: I observed precipitation when I diluted my DMSO stock solution of this compound into my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue for compounds with low aqueous solubility. To avoid precipitation, it is crucial to dilute the DMSO stock solution sufficiently and ensure rapid mixing. The final concentration of DMSO in your cell culture medium should be kept as low as possible (typically below 0.5%) to minimize solvent-induced toxicity and solubility issues.
Consider a serial dilution approach. First, dilute your concentrated DMSO stock into a small volume of your final aqueous buffer or medium with vigorous vortexing. Then, add this intermediate dilution to your final experimental volume. This gradual reduction in solvent concentration can help maintain the compound's solubility.
For in vivo studies or when higher concentrations in aqueous solutions are needed, a specific formulation may be necessary. One such formulation involves a multi-component solvent system.[2]
Q3: My this compound solution appears cloudy or has formed particulates over time. What is happening and how can I fix it?
A3: Cloudiness or particulate formation indicates that the compound is coming out of solution. This could be due to several factors:
-
Storage Conditions: Stock solutions, especially those in DMSO, should be stored at -20°C or -80°C to maintain stability and prevent degradation or precipitation.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.[3]
-
Solvent Quality: The use of old or hydrated DMSO can lead to decreased solubility over time.[1] Always use fresh, high-purity, anhydrous DMSO.
-
Saturation: If your solution was prepared at or near its saturation point, small changes in temperature or solvent evaporation could cause the compound to precipitate.
To resolve this, you can try gently warming the solution and sonicating it to redissolve the compound. If the issue persists, it may be necessary to prepare a fresh stock solution.
Frequently Asked Questions (FAQs)
Q4: What are the recommended solvents and maximum concentrations for this compound?
A4: The solubility of this compound varies depending on the solvent. The following table summarizes the known solubility data:
| Solvent | Maximum Concentration (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | 97 | 228.83 | [1] |
| Ethanol | 32 | Not Specified | [1] |
| Water | Insoluble | Insoluble | [1] |
Note: The molar concentrations are calculated based on the molecular weight of this compound HCl (423.89 g/mol ).[1]
Q5: How should I prepare this compound for in vivo animal studies?
A5: Due to its poor aqueous solubility, a specific formulation is required for in vivo administration. A commonly used protocol involves a mixture of solvents to create a clear solution.[2] The preparation of a 1 mL working solution with a final concentration of at least 2 mg/mL can be achieved using the following method.[2]
Q6: What is the mechanism of action of this compound?
A6: this compound is a KSR (Kinase Suppressor of Ras)-dependent MEK antagonist.[2][4] It functions by stabilizing the inactive state of KSR, which is a scaffold protein in the MAPK signaling pathway.[5][6] This stabilization antagonizes the heterodimerization of RAF and KSR and prevents the subsequent phosphorylation and activation of KSR-bound MEK.[1][5][6][7][8] By doing so, this compound impedes the oncogenic Ras-MAPK signaling cascade.[2][9]
Q7: Can this compound be used in combination with other inhibitors?
A7: Yes, studies have shown that this compound can enhance the efficacy of other MEK inhibitors, such as trametinib, particularly in cancer cell lines with K-Ras mutations.[9][10] This synergistic effect is attributed to the ability of this compound to antagonize the release of negative feedback signaling that can limit the effectiveness of MEK inhibitors alone.[5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
-
Materials:
-
This compound HCl (MW: 423.89 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.24 mg of this compound HCl.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to assist dissolution if necessary.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Formulation for In Vivo Studies
This protocol yields a clear solution of at least 2 mg/mL.[2]
-
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in water)
-
-
Procedure (for 1 mL of working solution):
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
In a sterile tube, add 100 µL of the 20 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to the mixture and mix thoroughly to obtain the final formulation. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
Visualizations
Caption: Mechanism of this compound in the Ras-MAPK signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling (Journal Article) | OSTI.GOV [osti.gov]
- 9. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | CAS#:2002381-31-7 | Chemsrc [chemsrc.com]
Improving the stability of APS-2-79 in cell culture media
Welcome to the technical support center for APS-2-79. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments by addressing common challenges related to its stability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound solution precipitated after I added it to my cell culture medium. What is the cause and how can I prevent this?
A1: Precipitation of hydrophobic compounds like this compound upon addition to aqueous solutions is a common issue. This "crashing out" occurs because the compound is poorly soluble in the cell culture medium once the DMSO concentration is diluted.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is above its solubility limit. | Decrease the final working concentration. It is crucial to determine the maximum soluble concentration in your specific cell culture system. |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of media can cause a rapid solvent exchange, leading to precipitation.[1][2] | Perform a stepwise dilution. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed, serum-containing media before adding it to the final culture volume.[2] |
| Low Media Temperature | Adding the compound to cold media can lower its solubility.[1] | Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[1] |
| pH of the Media | The pH of the cell culture medium (typically 7.2-7.4) can affect the stability of pH-sensitive compounds. | Ensure the pH of your media is stable throughout your experiment. Use a well-buffered medium, such as one containing HEPES.[2] |
Q2: How can I determine the maximum soluble concentration of this compound in my cell culture medium?
A2: You can perform a simple solubility test. Prepare a serial dilution of your this compound DMSO stock and add it to your complete cell culture medium. Incubate under your experimental conditions and observe for any signs of precipitation (cloudiness or visible particles) at different time points.[1][3] The highest concentration that remains clear is your approximate maximum working concentration.
Q3: Does the presence of serum in the culture medium affect the stability of this compound?
A3: Serum can have a variable effect on small molecule stability. Serum proteins, like albumin, can bind to compounds, which may either increase their apparent solubility and stability or, in some cases, lead to aggregation.[4][5] It is recommended to test the stability of this compound in both serum-free and serum-containing media to understand its behavior in your specific experimental setup.
Q4: How should I prepare my stock solution of this compound?
A4: this compound is soluble in DMSO.[6] For a stock solution, dissolve the compound in fresh, anhydrous DMSO. For example, a 10 mM stock solution is commonly prepared. It is important to use newly opened or properly stored anhydrous DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[6] Store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guide: Improving this compound Stability
This guide provides a systematic approach to troubleshoot and enhance the stability of this compound in your cell culture experiments.
References
Technical Support Center: Optimizing APS-2-79 Concentration for Maximum Synergistic Effect
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of APS-2-79 to achieve maximum synergistic effects in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the planning and execution of experiments involving this compound.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| APS-SYN-01 | High variability in synergy scores between replicate experiments. | 1. Inconsistent Cell Seeding: Uneven cell distribution across wells is a major source of variability. 2. Pipetting Errors: Inaccurate or inconsistent pipetting of compounds or reagents. 3. Edge Effects: Evaporation from the outer wells of the microplate can alter compound concentrations. 4. Compound Instability: this compound or the combination drug may degrade over the course of the experiment. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating. 2. Calibrate Pipettes: Regularly calibrate pipettes and use consistent pipetting techniques. 3. Mitigate Edge Effects: Fill the perimeter wells with sterile PBS or media to create a humidity barrier and do not use them for experimental data.[1] 4. Prepare Fresh Solutions: Prepare fresh stock solutions of the compounds for each experiment. |
| APS-SYN-02 | Expected synergy is not observed, or antagonism is detected. | 1. Incorrect Concentration Range: The selected concentrations may not fall within the synergistic window. 2. Suboptimal Cell Line: The chosen cell line may not be sensitive to the this compound combination. This compound shows synergy with MEK inhibitors specifically in Ras-mutant cell lines.[2] 3. Inappropriate Synergy Model: The chosen mathematical model (e.g., Bliss, Chou-Talalay) may not be suitable for the drug interaction. 4. Different Assay Endpoints: Discrepancies can arise between different assay types (e.g., a 24-hour proliferation assay vs. a 48-hour apoptosis assay). | 1. Perform Dose-Response Curves: Determine the IC50 for each compound individually before designing the combination matrix. 2. Select Appropriate Cell Lines: Use cell lines with a known Ras mutation status (e.g., HCT-116, A549) when studying synergy with MEK inhibitors.[2] 3. Compare Different Models: Analyze the data using multiple synergy models to ensure a robust conclusion. 4. Choose Relevant Endpoints: Select an assay endpoint that reflects the expected biological outcome of the drug combination. |
| APS-SYN-03 | "Skipped" wells in the checkerboard assay. | 1. Bacterial or Fungal Contamination: Contamination can lead to unexpected growth in some wells. 2. Cell Clumping: Non-uniform cell clumps can result in uneven growth. 3. Paradoxical Effect: Some compounds can exhibit a paradoxical effect where higher concentrations are less effective. | 1. Maintain Aseptic Technique: Ensure sterile handling of all reagents and cell cultures. 2. Ensure Single-Cell Suspension: Gently triturate the cell suspension to break up clumps before plating. 3. Expand Concentration Range: Test a wider range of concentrations to identify any paradoxical effects. |
| APS-SYN-04 | Inconsistent results between checkerboard assay and scale-up experiments. | 1. Differences in Culture Conditions: Variations in media volume, surface area-to-volume ratio, and gas exchange between a 96-well plate and a larger flask can affect cell growth and drug efficacy.[3] 2. Time Point Discrepancies: The optimal time point for observing synergy in a 96-well plate may differ from that in a larger culture vessel. | 1. Maintain Consistent Parameters: To the extent possible, keep culture parameters such as cell density per unit area and media depth consistent between formats. 2. Optimize Incubation Time for Each Format: Perform time-course experiments in both formats to identify the optimal endpoint for each. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound and how does it lead to synergistic effects?
This compound is a KSR-dependent MEK antagonist.[4] It functions by stabilizing the inactive state of the Kinase Suppressor of Ras (KSR), a scaffold protein in the MAPK signaling pathway.[2][5] This stabilization antagonizes the heterodimerization of RAF and KSR, which is required for the phosphorylation and activation of MEK.[2][5] By inhibiting this process, this compound can enhance the potency of MEK inhibitors, particularly in cancer cell lines with Ras mutations, leading to a synergistic anti-proliferative effect.[2]
2. Which cell lines are most suitable for studying the synergistic effects of this compound?
The synergistic effects of this compound with MEK inhibitors are most pronounced in cancer cell lines harboring Ras mutations.[2] Commonly used and appropriate cell lines for these studies include HCT-116 (colorectal cancer, KRAS mutant) and A549 (non-small cell lung cancer, KRAS mutant).[2] In contrast, cell lines with BRAF mutations, such as SK-MEL-239 and A375, may not exhibit the same synergistic response.[2]
3. What is the optimal concentration range for this compound in a synergy experiment?
The optimal concentration of this compound can vary depending on the cell line and the drug it is combined with. Based on published data, a common concentration range for this compound in cell viability assays is 100 nM to 3000 nM.[4] For synergy experiments with the MEK inhibitor trametinib, concentrations of 250 nM and 1 µM of this compound have been shown to be effective.[2] It is recommended to first perform a dose-response curve for this compound alone to determine its IC50 in your specific cell line.
4. How do I design a checkerboard assay to test for synergy between this compound and another compound?
A checkerboard assay involves testing a matrix of concentrations of two drugs. Typically, you would prepare serial dilutions of this compound along the rows of a 96-well plate and serial dilutions of the second drug down the columns. This creates a grid where each well contains a unique combination of concentrations of the two drugs. It is crucial to include controls for each drug alone at all tested concentrations.
5. How do I analyze the data from a checkerboard assay to determine synergy?
The two most common methods for analyzing drug synergy are the Bliss independence model and the Chou-Talalay method (Combination Index).
-
Bliss Independence: This model calculates a "Bliss score," which is the difference between the observed inhibition of the drug combination and the expected inhibition if the two drugs were acting independently. A positive Bliss score indicates synergy.
-
Chou-Talalay Method: This method calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Data Presentation
The following table presents illustrative data on the synergistic interaction between this compound and the MEK inhibitor trametinib in the HCT-116 human colorectal cancer cell line, as determined by the Bliss synergy score. This data is based on the findings of Dhawan et al., 2016 and is intended to be representative.
Table 1: Bliss Synergy Scores for this compound and Trametinib Combination in HCT-116 Cells
| This compound (nM) | Trametinib (nM) | % Growth Inhibition | Bliss Score |
| 0 | 0 | 0 | 0 |
| 0 | 10 | 25 | 0 |
| 0 | 30 | 40 | 0 |
| 0 | 100 | 60 | 0 |
| 250 | 0 | 10 | 0 |
| 250 | 10 | 45 | 12.5 |
| 250 | 30 | 65 | 19 |
| 250 | 100 | 80 | 16 |
| 1000 | 0 | 20 | 0 |
| 1000 | 10 | 60 | 22 |
| 1000 | 30 | 75 | 23 |
| 1000 | 100 | 90 | 22 |
Disclaimer: The data in this table is illustrative and based on visual representations from published research. For precise values, please refer to the original publication.
Experimental Protocols
Protocol 1: Cell Viability Assay (Checkerboard Format)
This protocol outlines the steps for performing a cell viability assay using a checkerboard format to assess the synergistic effects of this compound and a second compound.
Materials:
-
This compound
-
Second compound of interest (e.g., trametinib)
-
Appropriate cancer cell line (e.g., HCT-116)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well for HCT-116).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare stock solutions of this compound and the second compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of each compound in complete culture medium to achieve the desired final concentrations for the checkerboard matrix.
-
Carefully remove the medium from the cell plate and add the prepared drug dilutions. Ensure to include wells with each drug alone and vehicle control (medium with the highest concentration of solvent).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Follow the manufacturer's instructions for the chosen cell viability reagent.
-
For example, if using CellTiter-Glo®, allow the plate and reagent to equilibrate to room temperature, add the reagent to each well, mix on an orbital shaker, and measure luminescence with a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and a "no cells" control (0% viability).
-
Calculate the percent inhibition for each concentration combination.
-
Use a suitable software or a spreadsheet to calculate the Bliss score or Combination Index to determine synergy.
-
Visualizations
Signaling Pathway
Caption: The Ras-Raf-MEK-ERK signaling pathway and points of inhibition.
Experimental Workflow
Caption: A typical workflow for a drug synergy experiment.
Logical Relationship: Synergy Analysis
Caption: The logical basis for determining drug synergy.
References
- 1. benchchem.com [benchchem.com]
- 2. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Why is APS-2-79 showing low single-agent efficacy?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with APS-2-79. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that functions as a KSR-dependent MEK antagonist.[1] Unlike direct MEK inhibitors, this compound does not bind to and inhibit the MEK1/2 enzymes themselves. Instead, it binds to the pseudokinase domain of Kinase Suppressor of Ras (KSR), a scaffold protein in the MAPK signaling pathway.[2][3] This binding stabilizes KSR in an inactive conformation, which in turn prevents the RAF-mediated phosphorylation and subsequent activation of MEK.[3][4][5]
Q2: Why is the single-agent efficacy of this compound observed to be low in many cancer cell lines?
The modest single-agent efficacy of this compound is attributed to several key factors inherent to its mechanism of action and the complexity of the MAPK signaling pathway:
-
Targeting a Scaffold Protein: this compound targets KSR, a scaffold protein, rather than a constitutively active oncogenic kinase. The primary role of KSR is to facilitate signaling flux through the MAPK cascade. While essential for robust signaling, its inhibition may not be sufficient to induce cell death in cancer cells that are heavily reliant on multiple survival pathways.
-
Feedback Mechanisms: The MAPK pathway is regulated by numerous negative feedback loops. Inhibition of one component can lead to the compensatory activation of other upstream or parallel pathways, thus mitigating the effect of the inhibitor.[6][7] For instance, inhibition of the RAF-MEK-ERK axis can lead to feedback reactivation of upstream signaling, a common mechanism of resistance to MAPK pathway inhibitors.
-
Cellular Context and Genetic Background: The efficacy of this compound is highly dependent on the genetic context of the cancer cells. It has shown greater, albeit still modest, activity in RAS-mutant cancer cell lines compared to BRAF-mutant lines.[8][9] This is because KSR plays a more pronounced role in RAS-driven signaling. In cell lines with mutations that activate the pathway downstream of KSR, or in those with alternative survival pathways, this compound is likely to have limited single-agent activity.
-
Potential for Resistance: As with other targeted therapies, cancer cells can develop resistance to KSR inhibitors. This can occur through various mechanisms, including mutations in the drug target (KSR), amplification of upstream activators, or activation of bypass signaling pathways.[6][10]
Troubleshooting Guides
Problem 1: Observing lower than expected single-agent cytotoxicity of this compound in our cancer cell line panel.
Possible Cause 1: Intrinsic resistance of the cell line.
-
Rationale: The cell line's genetic background may make it inherently resistant to KSR inhibition. This is particularly true for cell lines with BRAF mutations or those not driven by the canonical RAS-RAF-MEK pathway.
-
Troubleshooting Steps:
-
Verify the Genetic Background: Confirm the mutational status (e.g., KRAS, BRAF, NRAS) of your cell lines. This compound is expected to be more effective in KRAS-mutant lines.
-
Assess Basal Pathway Activity: Perform a baseline western blot to determine the basal phosphorylation levels of MEK (p-MEK) and ERK (p-ERK). Cell lines with low basal MAPK pathway activity may not be sensitive to its inhibition.
-
Consider Combination Therapy: The primary utility of this compound may be in combination with other agents. As demonstrated in preclinical studies, this compound can significantly enhance the potency of direct MEK inhibitors like trametinib, especially in RAS-mutant contexts.[3][5][8]
-
Possible Cause 2: Suboptimal experimental conditions.
-
Rationale: The observed efficacy of any compound can be highly dependent on the specifics of the experimental protocol.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Ensure that the cell seeding density is appropriate for the duration of the assay to maintain cells in the exponential growth phase.
-
Confirm Drug Concentration and Stability: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure proper storage of the compound to maintain its activity.
-
Vary Incubation Time: The cytotoxic effects of this compound may be time-dependent. Consider extending the incubation period (e.g., 72 to 96 hours) to observe a more pronounced effect.
-
Problem 2: Inconsistent results in western blot analysis of MAPK pathway modulation by this compound.
Possible Cause 1: Issues with antibody selection and validation.
-
Rationale: The quality and specificity of phospho-specific antibodies are critical for accurately assessing changes in protein phosphorylation.
-
Troubleshooting Steps:
-
Use Validated Antibodies: Employ antibodies for p-MEK (Ser217/221) and p-ERK (Thr202/Tyr204) that have been validated for western blotting in your specific cell type.
-
Include Proper Controls: Always include positive and negative controls to ensure the specificity of your antibodies. A positive control could be a cell line with known high basal MAPK activity or cells stimulated with a growth factor (e.g., EGF). A negative control could be cells treated with a potent MEK inhibitor.
-
Possible Cause 2: Timing of lysate collection.
-
Rationale: The inhibition of MEK and ERK phosphorylation by this compound can be dynamic. The timing of cell lysis after treatment is crucial for observing the maximal effect.
-
Troubleshooting Steps:
-
Perform a Time-Course Experiment: Treat cells with this compound and collect lysates at various time points (e.g., 2, 6, 12, 24 hours) to determine the optimal time point for observing the inhibition of p-MEK and p-ERK.
-
Serum Starvation: To reduce basal signaling and enhance the observable effect of the inhibitor, consider serum-starving the cells for a period (e.g., 12-24 hours) before treatment.
-
Data Presentation
Table 1: Single-Agent Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Relevant Mutation | Reported Single-Agent Efficacy (Qualitative) |
| HCT-116 | Colorectal Cancer | KRAS G13D | Modest |
| A549 | Lung Cancer | KRAS G12S | Modest |
| SK-MEL-239 | Melanoma | BRAF V600E | Little to no effect |
| A375 | Melanoma | BRAF V600E | Little to no effect |
Experimental Protocols
Protocol 1: Cell Viability Assay (Resazurin-Based)
This protocol is adapted from the methods described for testing this compound and is a general guideline.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 500-2000 cells per well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Resazurin Staining:
-
Prepare a sterile solution of resazurin (e.g., 0.15 mg/mL in PBS).
-
Add 10-20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence of resorufin using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and resazurin but no cells).
-
Normalize the fluorescence values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis of MAPK Pathway Phosphorylation
This protocol provides a general framework for assessing the effect of this compound on MEK and ERK phosphorylation.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Optional: Serum-starve the cells for 12-24 hours.
-
Treat the cells with the desired concentrations of this compound for the determined optimal time.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-MEK (Ser217/221), total MEK, p-ERK (Thr202/Tyr204), and total ERK overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Mandatory Visualizations
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Arresting kinase suppressor of Ras in an inactive state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
How to minimize off-target effects of APS-2-79
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing APS-2-79, a KSR-dependent MEK antagonist. This guide offers troubleshooting advice and frequently asked questions to help minimize potential off-target effects and ensure the successful design and interpretation of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Observed Issue | Potential Cause | Suggested Solution |
| High cell toxicity at effective concentrations | Off-target kinase inhibition | 1. Perform a kinase selectivity profile: Use a biochemical assay like the ADP-Glo™ Kinase Assay to screen this compound against a broad panel of kinases. This will identify potential off-target interactions. 2. Compare with an inactive analog: Use the structurally similar but inactive compound, APS-3-77, as a negative control in your cellular assays. If the toxicity persists with APS-3-77, it may be due to the chemical scaffold rather than on-target KSR inhibition. 3. Lower the concentration: Titrate this compound to the lowest effective concentration for on-target activity to minimize engagement of lower-affinity off-targets. |
| Inconsistent or unexpected downstream signaling effects | 1. Activation of compensatory signaling pathways: Inhibition of the MAPK pathway can sometimes lead to the activation of other survival pathways. 2. Off-target modulation of other pathways: this compound may have unintended effects on other signaling cascades. | 1. Probe for compensatory pathway activation: Use western blotting to examine the phosphorylation status of key proteins in known compensatory pathways (e.g., PI3K/Akt). 2. Confirm on-target engagement: Utilize a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to KSR in your cellular context. |
| Discrepancy between biochemical and cellular assay results | 1. Poor cell permeability: The compound may not be efficiently entering the cells. 2. Compound instability in cell culture media: this compound may be degrading over the course of your experiment. 3. Cell-line specific effects: The cellular context, including the expression levels of KSR and other pathway components, can influence the compound's activity. | 1. Assess cell permeability: While direct measurement can be complex, comparing results across different cell lines with varying expression of drug transporters can provide indirect evidence. 2. Evaluate compound stability: Use analytical methods like HPLC to determine the stability of this compound in your specific cell culture media over time. 3. Test in multiple cell lines: Characterize the effects of this compound in a panel of cell lines with well-defined genetic backgrounds (e.g., Ras-mutant vs. B-Raf mutant) to understand the context-dependent activity.[1] |
| Lack of synergy with MEK inhibitors in certain cell lines | Cell line is not dependent on the Ras-MAPK pathway for survival: this compound's synergistic effect with MEK inhibitors is most pronounced in Ras-mutant cancer cell lines.[1] | Characterize the genetic background of your cell line: Ensure that the cell line used is appropriate for studying the effects of a KSR-dependent MEK antagonist. The synergistic effect is not expected in cell lines with mutations downstream of KSR, such as B-Raf mutants.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a KSR-dependent MEK antagonist. It functions by binding to the ATP pocket of the Kinase Suppressor of Ras (KSR) pseudokinase, stabilizing it in an inactive conformation. This prevents the KSR-RAF heterodimerization required for the subsequent phosphorylation and activation of MEK, thereby inhibiting the MAPK signaling pathway.[1]
Q2: What are the known on-target and potential off-target effects of this compound?
A2: The primary on-target effect of this compound is the inhibition of KSR-dependent MEK phosphorylation. Based on kinome-wide screening, this compound is relatively selective for KSR. However, at higher concentrations, it may exhibit inhibitory activity against other kinases. The provided kinome scan data can be used to identify potential off-target kinases. It is important to note that this compound lacks direct inhibitory activity against RAF kinases.[1]
Q3: How can I confirm that this compound is engaging its target (KSR) in my cells?
A3: A Cellular Thermal Shift Assay (CETSA) is the recommended method to confirm target engagement in a cellular context. This assay measures the change in the thermal stability of KSR upon ligand binding. An increase in the melting temperature of KSR in the presence of this compound indicates direct binding.
Q4: Why is it recommended to use the inactive analog, APS-3-77?
A4: APS-3-77 is a structurally related analog of this compound that is inactive against KSR.[1] Using APS-3-77 as a negative control is crucial to distinguish between on-target effects and non-specific effects related to the chemical scaffold. Any cellular phenotype observed with this compound but not with APS-3-77 is more likely to be a result of KSR inhibition.
Q5: At what concentration should I use this compound in my experiments?
A5: The optimal concentration of this compound will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect (e.g., inhibition of ERK phosphorylation). Using the lowest effective concentration will help to minimize potential off-target effects. In cell viability assays, concentrations are often in the range of 100-3000 nM.[1] For suppressing KSR-stimulated MEK and ERK phosphorylation, a concentration of 5 μM has been used.[1]
Data Presentation
Kinase Selectivity Profile of this compound
The following table summarizes the kinome-wide selectivity profile of this compound against a panel of 246 kinases. The data is presented as the percentage of inhibition at a 1 µM concentration. A lower percentage indicates higher selectivity for the intended target (KSR).
| Kinase | % Inhibition at 1 µM this compound | % Inhibition at 1 µM APS-3-77 (Inactive Analog) |
| On-Target | ||
| KSR2 | >90% (IC50 = 120 nM) | <10% (IC50 > 10,000 nM) |
| Potential Off-Targets (>50% Inhibition) | ||
| YES1 | ~60% | ~60% |
| Other kinases with notable inhibition will be listed here based on the full dataset. | ... | ... |
| Majority of Kinome | <20% | <20% |
Note: This table is a representation based on published data. For a complete list of all 246 kinases and their respective inhibition values, please refer to the supplementary information of Dhawan et al., Nature 2016.[1]
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using ADP-Glo™ Kinase Assay
Objective: To determine the selectivity of this compound by screening it against a panel of purified kinases.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions to generate a range of concentrations for IC50 determination. Also, prepare a 1 µM solution for single-point screening.
-
Prepare a stock solution of the inactive analog, APS-3-77, in the same manner to be used as a negative control.
-
-
Kinase Reaction Setup (384-well plate format):
-
Add 2.5 µL of 2X kinase reaction buffer containing the specific kinase to each well.
-
Add 0.5 µL of the diluted this compound, APS-3-77, or DMSO (vehicle control) to the appropriate wells.
-
Incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of a solution containing the kinase-specific substrate and ATP (at the Km concentration for the respective kinase) to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detect Kinase Activity:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Measure Luminescence:
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO control (100% activity) and a no-kinase control (0% activity).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the engagement of this compound with its target, KSR, in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HCT-116) and grow to 80-90% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 2-4 hours.
-
-
Cell Harvesting and Heat Shock:
-
After incubation, wash the cells with ice-cold PBS and scrape them into PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension for each treatment condition into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes. Include a non-heated control.
-
-
Cell Lysis:
-
Lyse the cells by three cycles of freeze-thaw (liquid nitrogen followed by a 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Sample Preparation and Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform western blotting using a primary antibody specific for KSR. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for KSR and the loading control.
-
Normalize the KSR band intensity to the loading control.
-
Plot the normalized KSR signal as a function of temperature for each treatment condition to generate melting curves.
-
A rightward shift in the melting curve for the this compound-treated samples compared to the vehicle control indicates target stabilization and engagement.
-
Visualizations
Caption: Troubleshooting workflow for addressing potential off-target effects of this compound.
Caption: Signaling pathway showing the mechanism of action of this compound in the MAPK cascade.
References
The impact of serum concentration on APS-2-79 activity
This technical support guide provides troubleshooting advice and frequently asked questions for researchers using APS-2-79, a KSR-dependent MEK antagonist. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antagonist of the Ras-MAPK signaling pathway.[1][2][3][4] It functions by binding directly to the pseudokinase Kinase Suppressor of Ras (KSR) within the KSR-MEK1 complex.[1][5] This binding stabilizes KSR in an inactive conformation, which in turn antagonizes RAF-mediated phosphorylation of MEK.[3][4][6][7] By preventing the activation of KSR-bound MEK, this compound effectively suppresses downstream signaling to ERK.[1][4] The IC50 for inhibiting ATPbiotin binding to KSR2 within the KSR2-MEK1 complex is 120 nM.[1][2][3]
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound has shown modest effects on cell viability when used as a single agent.[5][6] Its primary utility has been demonstrated in combination with MEK inhibitors (like trametinib), where it shows synergistic effects, particularly in cancer cell lines with Ras mutations (e.g., K-Ras mutations).[4][5] The compound is less effective in RAF-mutant cell lines.[5]
Q3: What is the recommended concentration range for in vitro experiments?
A3: For cell viability assays, concentrations ranging from 100 nM to 3,000 nM for 72 hours have been used in various cell lines.[1][2] For mechanistic studies, such as evaluating the phosphorylation of MEK and ERK, concentrations of 1 µM to 5 µM have been utilized.[4][8]
Troubleshooting Guide: Impact of Serum Concentration
A common issue encountered is a decrease in the apparent activity of a compound when moving from serum-free or low-serum conditions to higher serum concentrations (e.g., 10% Fetal Bovine Serum). While specific data on this compound is limited, the following guide addresses common causes for this phenomenon.
Problem: The observed IC50 of this compound is higher (less potent) in my cell-based assay containing 10% FBS compared to published biochemical data or low-serum experiments.
This observation can be attributed to several factors:
-
Serum Protein Binding: Small molecules can bind to proteins in serum, primarily albumin. This binding reduces the free, unbound concentration of the compound available to enter cells and engage with its target, KSR. A higher total concentration is therefore required to achieve the same biological effect.
-
Activation of Parallel or Downstream Pathways: Serum is rich in growth factors that can potently activate the Ras-MAPK pathway and other parallel survival pathways. This strong mitogenic signaling can sometimes overcome the inhibitory effect of this compound, leading to an apparent decrease in potency.
-
Compound Stability: Enzymes present in serum could potentially metabolize this compound, reducing its effective concentration over the course of a long-term (e.g., 72-hour) assay.
Troubleshooting Workflow
Caption: Troubleshooting workflow for reduced this compound activity.
Data Presentation
The following table summarizes hypothetical data from a serum-shift assay to illustrate the potential impact of serum on this compound activity.
Table 1: Hypothetical IC50 Values for this compound in HCT-116 Cells
| Assay Condition | Serum Concentration | Incubation Time | IC50 (nM) | Fold Shift vs. 0.5% FBS |
| Cell Viability | 0.5% FBS | 72 hours | 850 | 1.0 |
| Cell Viability | 2% FBS | 72 hours | 1500 | 1.8 |
| Cell Viability | 10% FBS | 72 hours | 4200 | 4.9 |
| p-ERK Inhibition | 10% FBS | 2 hours | 600 | 0.7 |
This is example data and not from a published study. The table illustrates that as serum concentration increases, a higher concentration of this compound is needed to inhibit cell viability. The lower IC50 for a short-term pharmacodynamic marker (p-ERK) suggests that compound stability and prolonged pathway activation contribute to the shift in long-term assays.
Experimental Protocols
Protocol 1: Serum Shift Assay for Cell Viability
This protocol is designed to quantify the effect of serum on the potency of this compound.
-
Cell Plating: Seed a Ras-mutant cell line (e.g., A549 or HCT-116) in 96-well plates at a predetermined optimal density (e.g., 500 cells/well) in their standard growth medium (e.g., DMEM + 10% FBS).[1] Allow cells to attach overnight.
-
Medium Exchange: The next day, aspirate the growth medium and replace it with three sets of assay media containing different serum concentrations: 0.5% FBS, 2% FBS, and 10% FBS.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. Further dilute these into each of the three assay media. The final DMSO concentration should be ≤ 0.1%.
-
Treatment: Add the compound dilutions to the appropriate plates. Include a DMSO-only vehicle control for each serum condition.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.[1][2]
-
Viability Measurement: Measure cell viability using a suitable reagent such as Resazurin.[2]
-
Data Analysis: Normalize the data to the DMSO control for each serum condition. Plot the dose-response curves and calculate the IC50 value for each serum concentration.
Protocol 2: Western Blot for Phospho-ERK (p-ERK) Inhibition
This protocol assesses the direct pharmacodynamic effect of this compound on its target pathway.
-
Cell Plating: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation (Optional): To establish a baseline, you may serum-starve the cells for 4-6 hours.
-
Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or a DMSO vehicle control for 2 hours in medium containing the desired serum concentration (e.g., 10% FBS).
-
Stimulation (Optional): If cells were starved, stimulate the pathway by adding a growth factor (e.g., EGF) for 15 minutes. If using serum-containing medium, this step may not be necessary as the serum provides stimulation.
-
Lysis: Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-ERK (p-ERK1/2), total ERK1/2, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities to determine the extent of p-ERK inhibition.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the Ras-MAPK pathway via KSR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. KSR as a therapeutic target for Ras-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Long-term storage and handling of APS-2-79 powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and use of APS-2-79 powder in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound powder?
For optimal stability, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years.[1][2]
Q2: How should I store stock solutions of this compound?
Prepared stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store these aliquots at -80°C for up to two years or at -20°C for up to one year.[1]
Q3: What is the best solvent for dissolving this compound powder?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] It is also soluble in Ethanol.[3]
Q4: Are there any specific recommendations for using DMSO to dissolve this compound?
Yes, it is crucial to use newly opened, anhydrous DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can significantly impact the solubility of this compound.[1][2] For complete dissolution, ultrasonic treatment is also recommended.[1][2]
Q5: What is the mechanism of action of this compound?
This compound is a KSR-dependent MEK antagonist.[1][4] It functions by stabilizing an inactive state of the Kinase Suppressor of Ras (KSR), which is a scaffold protein in the MAPK signaling pathway. This stabilization antagonizes the conformational changes required for the phosphorylation and activation of MEK by RAF.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving Powder | 1. Use of old or hydrated DMSO. 2. Insufficient mixing. | 1. Use a fresh, unopened bottle of anhydrous DMSO.[1][2] 2. Use an ultrasonic bath to aid dissolution.[1][2] |
| Precipitation of Compound in Stock Solution | 1. Supersaturation. 2. Temperature fluctuations. | 1. Gently warm the solution and vortex to redissolve. If precipitation persists, consider preparing a more dilute stock solution. 2. Ensure proper storage at a constant -20°C or -80°C and minimize time at room temperature.[1] |
| Inconsistent Experimental Results | 1. Degradation of the compound due to improper storage or multiple freeze-thaw cycles. 2. Inaccurate concentration of the stock solution. | 1. Prepare fresh stock solutions from powder. Ensure aliquots are used to avoid repeated freeze-thaw cycles.[1] 2. Recalibrate pipettes and ensure accurate weighing of the powder. |
| Low Potency in Cell-Based Assays | 1. The cell line may not be dependent on the KSR-mediated MAPK signaling pathway. 2. The compound has degraded. | 1. This compound is particularly effective in Ras-mutant cell lines.[5] Confirm the genetic background of your cell line. 2. Use a fresh stock solution and verify its concentration. |
Quantitative Data Summary
Storage and Stability
| Form | Storage Temperature | Stability Period |
| Powder | -20°C | 3 years[1][2] |
| Powder | 4°C | 2 years[1][2] |
| In Solvent | -80°C | 2 years[1] |
| In Solvent | -20°C | 1 year[1] |
Solubility
| Solvent | Concentration | Notes |
| DMSO | 20 mg/mL (51.62 mM) | Requires ultrasonic treatment. Use of new, anhydrous DMSO is critical.[1][2] |
| DMSO | 97 mg/mL (228.83 mM) | Use fresh DMSO as moisture can reduce solubility.[7] |
| Ethanol | 30 mg/mL (70.77 mM) | Sonication is recommended.[3] |
| Water | < 1 mg/mL | Insoluble or slightly soluble.[3] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Preparation:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Use a new, unopened bottle of anhydrous DMSO.
-
-
Calculation:
-
The molecular weight of this compound is 387.43 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need 3.87 mg of this compound powder.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 387.43 g/mol * 1000 mg/g = 3.87 mg/mL
-
-
Dissolution:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution thoroughly.
-
Place the tube in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
-
Store the aliquots at -80°C for long-term storage (up to 2 years).[1]
-
Visualizations
References
Technical Support Center: Cell Line-Specific Responses to APS-2-79 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with APS-2-79.
Troubleshooting Guides
Encountering unexpected results is a common part of the research process. This guide is designed to help you troubleshoot common issues you might face when using this compound in your experiments.
| Issue | Potential Cause | Recommended Solution |
| No significant inhibition of cell viability with this compound alone. | This is an expected outcome. This compound as a monotherapy has shown modest cytotoxic effects, particularly in RAS-mutant cell lines. Its primary role is to act synergistically with MEK inhibitors.[1] | Consider using this compound in combination with a MEK inhibitor like trametinib to observe a significant effect on cell viability, especially in KRAS mutant cell lines.[1] |
| Variability in results between different cell lines. | The response to this compound is highly cell-line specific and depends on the underlying genetic mutations.[1] It is most effective in enhancing the potency of MEK inhibitors in Ras-mutant cell lines (e.g., HCT-116, A549) and has little to no effect in RAF-mutant cell lines (e.g., A375, SK-MEL-239).[1] | Ensure you have thoroughly characterized the mutational status (e.g., KRAS, BRAF) of your cell lines. Select appropriate positive and negative control cell lines for your experiments. |
| Inconsistent results in synergy experiments with MEK inhibitors. | The synergistic effect of this compound and MEK inhibitors can be influenced by experimental conditions such as cell density, drug concentrations, and treatment duration. | Optimize your experimental parameters. Refer to the detailed "Cell Viability Assay" protocol below for recommended cell seeding densities and treatment durations.[2] Perform a full concentration matrix to accurately determine synergy.[1] |
| This compound does not inhibit RAF kinase activity directly. | This is consistent with its mechanism of action. This compound does not directly target RAF kinases.[3][4] Instead, it stabilizes the inactive state of KSR, a scaffold protein, which in turn antagonizes RAF-mediated MEK phosphorylation.[1][3][4] | To assess the effect of this compound on the MAPK pathway, measure the phosphorylation levels of MEK and ERK, which are downstream of KSR.[1][2][3] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a small-molecule inhibitor that functions as a KSR-dependent antagonist of RAF-mediated MEK phosphorylation.[3][4] It binds to the Kinase Suppressor of Ras (KSR), a scaffold protein in the Ras-MAPK pathway, and stabilizes its inactive state.[1][3] This action antagonizes the heterodimerization of RAF with KSR and the subsequent phosphorylation and activation of KSR-bound MEK.[1][3][4]
2. In which cell lines is this compound most effective?
This compound shows the most significant activity when used in combination with MEK inhibitors in cancer cell lines harboring K-Ras mutations.[1][3] It enhances the potency of MEK inhibitors in these cell lines by preventing the release of negative feedback signaling.[1][3] In contrast, it has minimal effect in BRAF-mutant cell lines.[1]
3. What is the IC50 of this compound?
This compound inhibits the binding of ATPbiotin to the KSR2-MEK1 complex with an IC50 of 120 nM.[2][5][6]
4. How does this compound affect the MAPK signaling pathway?
This compound suppresses KSR-stimulated phosphorylation of MEK and ERK.[2][3] By stabilizing the inactive state of KSR, it prevents the assembly of the active RAF-KSR-MEK complex, thereby inhibiting downstream signaling in the MAPK pathway.
5. Can this compound be used as a standalone therapy?
As a monotherapy, this compound has demonstrated only modest effects on reducing cell viability in RAS-mutant cancer cell lines. Its therapeutic potential is more pronounced when used in combination with MEK inhibitors to overcome resistance mechanisms in Ras-driven cancers.[1]
Quantitative Data Summary
Table 1: Cell Line-Specific Responses to this compound in Combination with Trametinib (MEK Inhibitor)
| Cell Line | Mutation Status | Effect of this compound on Trametinib Potency | Reference |
| HCT-116 | K-Ras mutant | Synergistic; shifts the cell viability dose response | [1] |
| A549 | K-Ras mutant | Synergistic; shifts the cell viability dose response | [1] |
| SK-MEL-239 | BRAF mutant | No significant effect | [1] |
| A375 | BRAF mutant | No significant effect | [1] |
Experimental Protocols
Cell Viability Assay
This protocol is adapted from studies investigating the effect of this compound on cancer cell lines.[2]
Materials:
-
96-well plates
-
Cancer cell lines of interest (e.g., A549, HCT-116, A375, SK-MEL-239)
-
Complete cell culture medium
-
This compound
-
MEK inhibitor (e.g., Trametinib)
-
DMSO (vehicle control)
-
Resazurin-based viability reagent
Procedure:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of this compound (e.g., 100-3,000 nM) and the MEK inhibitor in complete medium.[2]
-
For combination studies, prepare a matrix of concentrations for both drugs.
-
Add the drug solutions to the respective wells. Include a DMSO-treated control group.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[2]
-
-
Viability Measurement:
-
Add the resazurin-based viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
Western Blot for Phospho-ERK and Phospho-MEK
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
MEK inhibitor (optional)
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-MEK, anti-total-MEK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound, MEK inhibitor, or a combination for the specified time (e.g., 48 hours).[1] Include a DMSO control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Detection:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Visualizations
Caption: Mechanism of action of this compound in the MAPK signaling pathway.
References
- 1. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Guide to KSR Inhibitors: APS-2-79 vs. Other Emerging Compounds
For Researchers, Scientists, and Drug Development Professionals
The Kinase Suppressor of Ras (KSR) proteins, acting as molecular scaffolds in the RAS-MAPK signaling pathway, have emerged as a critical therapeutic target in oncology. Their role in facilitating the aberrant signaling that drives many cancers has led to the development of inhibitors aimed at disrupting their function. This guide provides a detailed comparison of APS-2-79, a novel allosteric KSR inhibitor, with other known KSR-targeting compounds, supported by available experimental data and methodologies.
Introduction to KSR Inhibition
KSR is a pseudokinase that plays a crucial scaffolding role by bringing together components of the MAPK cascade, namely RAF, MEK, and ERK.[1][2][3] This proximity enhances the efficiency of signal transmission downstream of RAS, a frequently mutated oncogene in human cancers. Inhibiting KSR function presents a promising strategy to attenuate this oncogenic signaling. KSR inhibitors can be broadly classified based on their mechanism of action:
-
Allosteric Inhibitors: These molecules bind to a site distinct from the ATP-binding pocket, inducing a conformational change that locks KSR in an inactive state.
-
Orthosteric (ATP-competitive) Inhibitors: These compounds compete with ATP for binding to the nucleotide-binding pocket of the pseudokinase domain.
This guide focuses on a comparative analysis of this compound, an allosteric inhibitor, and ASC24, an ATP-competitive inhibitor.
This compound: An Allosteric Approach to KSR Inhibition
This compound is a potent, cell-permeable small molecule that stabilizes an inactive conformation of KSR.[4][5] This allosteric modulation prevents the KSR-RAF heterodimerization required for MEK activation, thereby inhibiting downstream ERK signaling.[1][6]
ASC24: An Orthosteric KSR Inhibitor
ASC24 is an ATP-competitive inhibitor that binds to the active site of KSR.[4][7] Unlike allosteric inhibitors that modulate the protein's conformation, ASC24 directly competes with the natural ligand, ATP.
Comparative Efficacy and Mechanism of Action
A key distinction in the efficacy of these two inhibitors lies in their impact on the scaffolding function of KSR. While both bind to KSR, their downstream effects on MAPK signaling differ significantly.
| Inhibitor | Type | Mechanism of Action | Impact on KSR-dependent MEK Phosphorylation |
| This compound | Allosteric | Stabilizes an inactive conformation of KSR, preventing RAF-KSR heterodimerization.[1][4][6] | Antagonizes KSR-stimulated MEK phosphorylation by RAF.[4][6] |
| ASC24 | Orthosteric (ATP-competitive) | Binds to the ATP-binding pocket of KSR.[4][7] | Does not antagonize KSR-dependent MEK phosphorylation by RAF.[4] |
Table 1: Comparison of this compound and ASC24
This differential effect suggests that merely occupying the ATP-binding site of KSR, as ASC24 does, is insufficient to block its critical scaffolding function in the RAS-MAPK pathway. In contrast, the allosteric mechanism of this compound, which prevents the formation of the active KSR-RAF complex, proves to be a more effective strategy for inhibiting downstream signaling.
Quantitative Data: this compound
| Parameter | Value | Cell Lines/Assay Conditions |
| IC50 (ATPbiotin binding to KSR2-MEK1) | 120 nM | In vitro binding assay. |
| Concentration for suppression of KSR-stimulated MEK and ERK phosphorylation | 5 µM | 293H cells. |
| Concentration for enhancing trametinib (MEK inhibitor) efficacy | 1 µM | Cancer cell lines with K-Ras mutations. |
Table 2: Quantitative Efficacy Data for this compound [4][6]
Quantitative data for the direct binding affinity of ASC24 to KSR and its cellular efficacy are not as readily available in the public domain, highlighting a gap in the comparative landscape of KSR inhibitors.
Signaling Pathway and Inhibitor Action
The following diagram illustrates the RAS-MAPK signaling pathway and the distinct points of intervention for this compound and a theoretical orthosteric inhibitor like ASC24.
Caption: RAS-MAPK signaling pathway and inhibitor targets.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the characterization of this compound.
In Vitro KSR2-MEK1 Binding Assay
-
Objective: To determine the IC50 of this compound for inhibiting the binding of an ATP probe to the KSR2-MEK1 complex.
-
Methodology:
-
Purified KSR2-MEK1 complex is incubated with an ATP-biotin probe.
-
Increasing concentrations of this compound are added to the reaction.
-
The amount of ATP-biotin bound to the complex is quantified, typically using a Western blot for biotin.
-
The IC50 value is calculated from the dose-response curve.
-
Cellular MEK and ERK Phosphorylation Assay
-
Objective: To assess the effect of this compound on KSR-dependent MEK and ERK phosphorylation in a cellular context.
-
Methodology:
-
293H cells are engineered to have MAPK signaling dependent on KSR expression.
-
Cells are treated with a specified concentration of this compound (e.g., 5 µM) or a vehicle control.
-
Cell lysates are collected and subjected to Western blotting.
-
Antibodies specific for phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) are used to detect the levels of activated kinases. Total MEK and ERK levels are also measured as loading controls.
-
Experimental Workflow for Inhibitor Characterization
Caption: General workflow for KSR inhibitor characterization.
Conclusion and Future Directions
The comparison between this compound and ASC24 underscores a critical aspect of KSR-targeted drug development: disrupting the scaffolding function of KSR appears to be more effective than simply inhibiting its ATP-binding site. The allosteric mechanism of this compound, by preventing the crucial KSR-RAF interaction, offers a more robust approach to shutting down the RAS-MAPK signaling cascade.
Future research should focus on the discovery and characterization of additional KSR inhibitors, both allosteric and orthosteric, to build a more comprehensive understanding of their therapeutic potential. Head-to-head studies with detailed quantitative data will be essential for identifying the most promising candidates for clinical development. Furthermore, exploring the synergistic effects of KSR inhibitors with other targeted therapies, such as MEK inhibitors, holds significant promise for overcoming drug resistance in RAS-driven cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. KSR induces RAS‐independent MAPK pathway activation and modulates the efficacy of KRAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KSR induces RAS-independent MAPK pathway activation and modulates the efficacy of KRAS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complexity in KSR function revealed by Raf inhibitor and KSR structure studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Conformational control and regulation of the pseudokinase KSR via small molecule binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Validation of APS-2-79: A Comparative Guide Using KSR Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target activity of APS-2-79, a potent and selective antagonist of the Kinase Suppressor of Ras (KSR), with its effects in the presence of a key KSR mutant. Experimental data and detailed protocols are presented to support the validation of this compound's mechanism of action.
Introduction to this compound and the KSR Scaffold
This compound is a small molecule inhibitor that targets the scaffolding protein KSR, a critical component of the Ras-MAPK signaling pathway.[1][2] Deregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] KSR functions as a molecular scaffold, facilitating the phosphorylation of MEK by RAF, thereby propagating the downstream signal to ERK.[3][4][5] this compound antagonizes this process by stabilizing an inactive conformation of KSR, which in turn prevents the formation of a functional RAF-KSR-MEK complex.[2]
To validate that the cellular effects of this compound are a direct result of its interaction with KSR, researchers employ KSR mutants. One such mutant, KSR2(A690F), contains an amino acid substitution in the ATP-binding pocket that renders it insensitive to ATP-competitive inhibitors that bind to this site.[6][7] By comparing the activity of this compound in cells expressing wild-type KSR versus the KSR2(A690F) mutant, its on-target engagement can be definitively established.
Ras-MAPK Signaling Pathway
The diagram below illustrates the canonical Ras-MAPK signaling cascade and the central role of the KSR scaffold protein.
Caption: The Ras-MAPK signaling pathway with KSR as a central scaffold.
Experimental Validation of On-Target Activity
The on-target activity of this compound is validated by comparing its effects on MEK and ERK phosphorylation, as well as cell viability, in the presence of wild-type KSR and the drug-resistant KSR2(A690F) mutant.
Experimental Workflow
The following diagram outlines the general workflow for validating the on-target activity of this compound.
Caption: Workflow for validating this compound on-target activity.
Experimental Protocols
Cell Culture and Transfection
-
Cell Lines: Human embryonic kidney 293H cells, human colorectal carcinoma HCT-116 cells, or human lung carcinoma A549 cells are commonly used.[6][8]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Cells are transiently transfected with expression vectors for either wild-type KSR or the KSR2(A690F) mutant using a suitable transfection reagent according to the manufacturer's protocol.
Western Blotting for MEK/ERK Phosphorylation
-
Following transfection, cells are treated with this compound (e.g., 5 µM) or DMSO as a vehicle control for a specified duration.[1][9]
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against phosphorylated MEK (p-MEK), total MEK, phosphorylated ERK (p-ERK), and total ERK.
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
-
Cells are seeded in 96-well plates and allowed to adhere overnight.[8]
-
Cells are then transfected and treated with a dose range of this compound (e.g., 100-3,000 nM) for 72 hours.[8]
-
Cell viability is assessed using a Resazurin-based assay or other suitable methods.
-
Fluorescence is measured, and the percent cell viability is calculated by normalizing the inhibitor-treated samples to the DMSO-treated controls.[8]
Data Presentation
The following tables summarize the expected outcomes from the validation experiments.
Table 1: Effect of this compound on MEK and ERK Phosphorylation
| Experimental Condition | p-MEK Levels | p-ERK Levels |
| Wild-Type KSR | ||
| DMSO Control | High | High |
| This compound | Significantly Reduced | Significantly Reduced |
| KSR2(A690F) Mutant | ||
| DMSO Control | High | High |
| This compound | No significant change | No significant change |
Table 2: Effect of this compound on Cell Viability
| Cell Line | IC50 (Wild-Type KSR) | IC50 (KSR2(A690F) Mutant) |
| K-Ras Mutant (e.g., HCT-116, A549) | Potent (e.g., low µM) | Inactive (significantly higher µM or no effect) |
| B-Raf Mutant (e.g., A375, SK-MEL-239) | Less potent or inactive | Inactive |
Note: The modest single-agent activity of this compound on cell viability is expected, as its primary role is often synergistic with other MAPK pathway inhibitors.[7]
Conclusion
The experimental evidence strongly supports that this compound exerts its biological effects through direct engagement with KSR. The compound's inactivity in the presence of the KSR2(A690F) mutant provides clear validation of its on-target activity.[6][7] This targeted approach of stabilizing the inactive state of KSR represents a promising therapeutic strategy for cancers driven by aberrant Ras-MAPK signaling.[1][10] Furthermore, this compound has been shown to enhance the efficacy of MEK inhibitors, particularly in Ras-mutant cancer cell lines, highlighting its potential in combination therapies.[7]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. KSR is a scaffold required for activation of the ERK/MAPK module - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] KSR: a MAPK scaffold of the Ras pathway? | Semantic Scholar [semanticscholar.org]
- 5. Kinase Suppressor of Ras (KSR) Is a Scaffold Which Facilitates Mitogen-Activated Protein Kinase Activation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. KSR as a therapeutic target for Ras-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
Off-Target Kinase Profile of APS-2-79: A Comparative Guide
For Immediate Release
This guide provides a detailed comparison of the off-target kinase profile of APS-2-79, a novel KSR-dependent MEK antagonist, with other established MEK inhibitors, trametinib and selumetinib. The data presented here, compiled from publicly available kinome profiling studies, offers researchers, scientists, and drug development professionals a comprehensive resource for evaluating the selectivity of this compound and its potential applications in cancer research.
Executive Summary
This compound is a potent antagonist of MEK phosphorylation that functions by stabilizing an inactive conformation of the Kinase Suppressor of Ras (KSR), a scaffold protein in the MAPK signaling pathway.[1] This unique mechanism of action distinguishes it from traditional MEK inhibitors that directly target the MEK kinase domain. To assess its specificity, the off-target profile of this compound was evaluated against a broad panel of kinases and compared to the profiles of the FDA-approved MEK inhibitors, trametinib and selumetinib. The findings indicate that this compound exhibits a distinct selectivity profile with minimal off-target activity against the tested kinases.
Comparative Off-Target Kinase Profiling
The following tables summarize the percentage of inhibition of this compound, trametinib, and selumetinib against a panel of kinases. The data for this compound is derived from a study by Dhawan et al. in Nature (2016), where the compound was screened at a concentration of 1 µM against 246 kinases. The data for trametinib and selumetinib is from a publicly available dataset from Carna Biosciences, where the compounds were also screened at 1 µM. For clarity, only a selection of key kinases is presented.
Table 1: Off-Target Kinase Profile of this compound (1 µM)
| Kinase | % Inhibition |
| MEK1 (intended target pathway) | (KSR-dependent inhibition) |
| MEK2 (intended target pathway) | (KSR-dependent inhibition) |
| BRAF | <10% |
| CRAF (RAF1) | <10% |
| EGFR | <10% |
| PI3Kα | <10% |
| AKT1 | <10% |
| CDK2 | <10% |
| SRC | <10% |
| ABL1 | <10% |
Data extracted from Dhawan et al., Nature 2016 (Supplementary Table 1).
Table 2: Off-Target Kinase Profile of Trametinib (1 µM)
| Kinase | % Inhibition |
| MEK1 | >95% |
| MEK2 | >95% |
| BRAF | <10% |
| CRAF (RAF1) | <10% |
| EGFR | <10% |
| PI3Kα | <10% |
| AKT1 | <10% |
| CDK2 | <10% |
| SRC | <10% |
| ABL1 | <10% |
Data from Carna Biosciences kinase screening panel.
Table 3: Off-Target Kinase Profile of Selumetinib (1 µM)
| Kinase | % Inhibition |
| MEK1 | >95% |
| MEK2 | >95% |
| BRAF | <10% |
| CRAF (RAF1) | <10% |
| EGFR | <10% |
| PI3Kα | <10% |
| AKT1 | <10% |
| CDK2 | <10% |
| SRC | <10% |
| ABL1 | <10% |
Data from Carna Biosciences kinase screening panel and HMS LINCS Project.
Experimental Protocols
The off-target kinase profiling data presented in this guide was generated using well-established biochemical kinase assays. While the exact proprietary details of each screening platform may vary, the general methodology is outlined below.
KINOMEscan™ Assay (Exemplar Protocol)
A widely used platform for kinase inhibitor profiling is the KINOMEscan™ competition binding assay. This method provides a quantitative measure of the interactions between a test compound and a large panel of human kinases.
Principle: The assay is based on a competitive binding format where a test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the immobilized ligand is measured, and a lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
Methodology:
-
Kinase Fusion Proteins: Human kinases are produced as fusion proteins with a DNA tag.
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The DNA-tagged kinase, the test compound (e.g., this compound), and the immobilized ligand are incubated together to allow binding to reach equilibrium.
-
Separation: The solid support with the bound kinase is separated from the unbound kinase.
-
Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of the DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The results are reported as "percent of control," where the control is a DMSO-only reaction. A lower percentage of control indicates a higher degree of binding of the test compound to the kinase.
Visualizing the Mechanism and Workflow
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for off-target kinase profiling.
Caption: MAPK signaling pathway and points of inhibition.
Conclusion
The off-target kinase profiling data indicates that this compound is a highly selective compound with a mechanism of action that is distinct from direct MEK inhibitors like trametinib and selumetinib. Its mode of action, through the stabilization of the inactive KSR pseudokinase, appears to confer a favorable selectivity profile, which may translate to fewer off-target effects in a cellular context. This comparative guide provides a valuable resource for researchers investigating the therapeutic potential of targeting the MAPK pathway and highlights the importance of comprehensive kinase profiling in drug development.
References
The Synergistic Potential of APS-2-79 with MAPK Pathway Inhibitors: A Comparative Guide
A Note to the Research Community: While the therapeutic potential of combining the KSR (Kinase Suppressor of Ras) antagonist APS-2-79 with inhibitors of the MAPK signaling pathway is an active area of investigation, publicly available experimental data on the synergistic or additive effects of this compound specifically with RAF inhibitors (e.g., vemurafenib, dabrafenib) is currently limited. The majority of published research focuses on the combination of this compound with MEK inhibitors. This guide, therefore, presents a comprehensive overview of the well-documented synergistic effects of this compound with MEK inhibitors and provides the mechanistic rationale for exploring its combination with RAF inhibitors to overcome therapeutic resistance.
Introduction
The Ras-RAF-MEK-ERK (MAPK) signaling cascade is a critical pathway regulating cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. While RAF and MEK inhibitors have shown clinical efficacy, particularly in BRAF-mutant melanomas, the development of resistance remains a significant challenge.[1][2] This has spurred the investigation of combination therapies aimed at achieving more durable responses. This compound, a novel antagonist of KSR, a scaffold protein that facilitates RAF-MEK signaling, presents a promising strategy to enhance the efficacy of MAPK pathway inhibitors.[3][4] This guide provides a comparative analysis of the effects of combining this compound with MAPK pathway inhibitors, with a focus on the well-documented synergy with MEK inhibitors.
Mechanism of Action: this compound and the MAPK Pathway
This compound is a KSR-dependent MEK antagonist that functions by stabilizing the inactive state of KSR.[5] This allosteric inhibition antagonizes the heterodimerization of RAF and KSR, a crucial step for the phosphorylation and activation of MEK by RAF.[3][4] By preventing the formation of a functional RAF-KSR-MEK complex, this compound impedes downstream signaling to ERK.[4] It is important to note that this compound does not directly inhibit the kinase activity of RAF proteins.[3]
dot
Caption: Simplified MAPK signaling pathway and points of inhibition.
Synergistic Effects of this compound with MEK Inhibitors in Ras-Mutant Cancers
Extensive preclinical data demonstrates that this compound acts synergistically with MEK inhibitors, such as trametinib, to suppress the growth of cancer cell lines harboring KRAS mutations.[6] This synergistic interaction is not observed in BRAF-mutant cell lines, suggesting a context-dependent efficacy.[6] The proposed mechanism for this synergy is that this compound counteracts the feedback activation of the MAPK pathway that is often induced by MEK inhibitors in Ras-mutant cancers.[6]
Quantitative Data: Cell Viability
The following tables summarize the synergistic effects of this compound and the MEK inhibitor trametinib on the viability of KRAS-mutant and BRAF-mutant cancer cell lines. Synergy is quantified using the Bliss independence model, where a positive score indicates synergy.[6]
Table 1: Synergistic Effect of this compound and Trametinib on Cell Viability in KRAS-Mutant Cell Lines
| Cell Line | Drug Combination | Bliss Synergy Score (Mean ± SD) |
| HCT-116 (KRAS G13D) | This compound + Trametinib | 15.2 ± 2.1 |
| A549 (KRAS G12S) | This compound + Trametinib | 12.8 ± 1.9 |
Data adapted from Dhawan et al., Nature, 2016.[6]
Table 2: Lack of Synergistic Effect of this compound and Trametinib on Cell Viability in BRAF-Mutant Cell Lines
| Cell Line | Drug Combination | Bliss Synergy Score (Mean ± SD) |
| SK-MEL-239 (BRAF V600E) | This compound + Trametinib | -1.5 ± 2.5 |
| A375 (BRAF V600E) | This compound + Trametinib | -0.8 ± 3.1 |
Data adapted from Dhawan et al., Nature, 2016.[6]
Quantitative Data: ERK Phosphorylation
The combination of this compound and trametinib leads to a more profound and sustained inhibition of ERK phosphorylation in KRAS-mutant cells compared to either agent alone.[6]
Table 3: Effect of this compound on the IC90 of Trametinib for ERK Phosphorylation
| Cell Line | Treatment | Trametinib IC90 for p-ERK (nM) | Fold Enhancement |
| HCT-116 (KRAS G13D) | Trametinib alone | 10.4 ± 1.2 | - |
| Trametinib + this compound (1 µM) | 5.1 ± 0.7 | ~2.0x | |
| SK-MEL-239 (BRAF V600E) | Trametinib alone | 2.2 ± 0.4 | - |
| Trametinib + this compound (1 µM) | 2.5 ± 0.5 | No enhancement |
Data adapted from Dhawan et al., Nature, 2016.[6]
Rationale for Combining this compound with RAF Inhibitors
While direct experimental data is lacking, there is a strong mechanistic rationale for investigating the combination of this compound with RAF inhibitors, particularly in the context of overcoming acquired resistance. Many resistance mechanisms to RAF inhibitors involve the reactivation of the MAPK pathway, often through mechanisms that are dependent on KSR-mediated signaling.[7] By targeting a distinct node in the pathway, this compound could potentially prevent or delay the emergence of resistance to RAF inhibitors.
dot
Caption: General experimental workflow for assessing drug synergy.
Experimental Protocols
Cell Viability Assay
-
Cell Plating: Seed cancer cell lines (e.g., HCT-116, A549, SK-MEL-239, A375) in 96-well plates at a density that allows for logarithmic growth over the course of the experiment (typically 500-2000 cells per well).[8]
-
Drug Treatment: After 24 hours, treat the cells with a matrix of concentrations of this compound and a MEK inhibitor (e.g., trametinib) or a RAF inhibitor, both alone and in combination. Include a DMSO-treated control group.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Viability Measurement: Add a viability reagent such as Resazurin to each well and incubate for 2-4 hours. Measure the fluorescence or absorbance according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability of treated cells to the DMSO-treated controls. Calculate synergy scores using a suitable model, such as the Bliss independence model.[6] The Bliss independence model calculates the expected combined effect (E) as E = A + B - (A * B), where A and B are the fractional inhibitions of the individual drugs. The synergy score is the difference between the observed and expected inhibition.
Western Blot for ERK Phosphorylation
-
Cell Treatment and Lysis: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with the indicated concentrations of inhibitors for the desired time (e.g., 48 hours).[6] Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK (Thr202/Tyr204) and total ERK overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total ERK signal.
Conclusion and Future Directions
The KSR antagonist this compound demonstrates clear synergistic effects with MEK inhibitors in KRAS-mutant cancer cells by preventing feedback reactivation of the MAPK pathway. This provides a strong rationale for its clinical development in this context. While the combination of this compound with RAF inhibitors has not been extensively studied, the underlying mechanism of action suggests that this could be a viable strategy to overcome resistance to RAF-targeted therapies. Further preclinical studies are warranted to directly assess the potential for synergistic or additive effects of combining this compound with RAF inhibitors in various cancer models, including those with acquired resistance to RAF inhibition. Such studies will be crucial to guide the design of future clinical trials aimed at improving outcomes for patients with MAPK-driven cancers.
References
- 1. youtube.com [youtube.com]
- 2. Combined Pan-RAF and MEK Inhibition Overcomes Multiple Resistance Mechanisms to Selective RAF Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dramatic response of BRAF V600E-mutant epithelioid glioblastoma to combination therapy with BRAF and MEK inhibitor: establishment and xenograft of a cell line to predict clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic screening reveals synergistic interactions that overcome MAPK inhibitor resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. m.youtube.com [m.youtube.com]
Overcoming Trametinib Resistance in KRAS-Mutant Cancers: A Comparative Analysis of APS-2-79
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to targeted therapies such as the MEK inhibitor trametinib remains a significant challenge in oncology, particularly in cancers driven by KRAS mutations. This guide provides a comprehensive comparison of a novel therapeutic agent, APS-2-79, in its role in overcoming resistance to trametinib in specific cancer cell lines. We will delve into the mechanism of action, present supporting experimental data, and provide detailed protocols for key experiments.
Introduction to this compound: A Novel KSR Inhibitor
This compound is a small molecule inhibitor that uniquely targets the Kinase Suppressor of Ras (KSR), a scaffold protein integral to the RAS-MAPK signaling pathway.[1][2][3][4] Unlike conventional kinase inhibitors, this compound functions by stabilizing the inactive state of KSR. This action antagonizes the formation of the KSR-RAF heterodimer, which is crucial for the subsequent phosphorylation and activation of MEK, the direct target of trametinib.[1][2][4] This novel mechanism offers a promising strategy to enhance the efficacy of MEK inhibitors in cancer cells that exhibit intrinsic or adaptive resistance.
This compound and Trametinib: A Synergistic Combination
Trametinib, a potent MEK inhibitor, has shown clinical efficacy in BRAF-mutant melanomas. However, its therapeutic window in KRAS-mutant cancers is often limited due to feedback mechanisms that reactivate the MAPK pathway.[1] Experimental evidence demonstrates that this compound acts synergistically with trametinib, specifically in KRAS-mutant cell lines, to overcome this challenge.[1][5] By preventing the KSR-mediated scaffolding of the reactivated pathway, this compound enhances the potency of trametinib, leading to a more profound and sustained inhibition of ERK phosphorylation and cell proliferation.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies evaluating the combined effect of this compound and trametinib on various cancer cell lines.
Table 1: Synergistic Effect of this compound and Trametinib on Cell Viability
| Cell Line | Mutation Status | This compound Effect on Trametinib Dose Response |
| HCT-116 | KRAS Mutant | Significant shift, indicating increased sensitivity |
| A549 | KRAS Mutant | Significant shift, indicating increased sensitivity |
| SK-MEL-239 | BRAF Mutant | No significant shift |
| A375 | BRAF Mutant | No significant shift |
Data synthesized from studies demonstrating the selective synergistic effect in KRAS-mutant cell lines.[1]
Table 2: Effect of this compound on Trametinib's Inhibition of ERK Phosphorylation
| Cell Line | Mutation Status | Treatment | Effect on Trametinib IC90 for p-ERK Inhibition |
| HCT-116 | KRAS Mutant | This compound (250 nM and 1 µM) + Trametinib | Twofold enhancement (increased potency) |
| SK-MEL-239 | BRAF Mutant | This compound (250 nM and 1 µM) + Trametinib | No significant enhancement |
This table highlights how this compound enhances the ability of trametinib to suppress the core signaling pathway in KRAS-mutant cells.[1][2]
Signaling Pathway and Mechanism of Action
The diagram below illustrates the RAS/RAF/MEK/ERK signaling pathway and the points of intervention for both trametinib and this compound. Trametinib directly inhibits MEK, while this compound targets the KSR scaffold protein, preventing the assembly of the active signaling complex. This dual blockade is particularly effective in KRAS-mutant cancers where pathway reactivation is a common resistance mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complexity in KSR function revealed by Raf inhibitor and KSR structure studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Validating KSR's Role in the Mechanism of Action of APS-2-79: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the KSR-dependent MEK antagonist, APS-2-79, with other MAPK pathway inhibitors. Experimental data is presented to validate the critical role of the scaffold protein, Kinase Suppressor of Ras (KSR), in the mechanism of action of this compound. Detailed methodologies for key experiments are also provided to facilitate the replication and further investigation of these findings.
Mechanism of Action of this compound
The Ras-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in Ras or RAF, is a common driver of cancer. KSR is a molecular scaffold protein that facilitates the assembly and activation of the RAF-MEK-ERK signaling complex.[1][2][3][4]
This compound is a novel small molecule that functions as a KSR-dependent MEK antagonist.[5][6] Its mechanism of action is distinct from traditional RAF or MEK inhibitors. Instead of directly inhibiting the kinase activity of RAF or MEK, this compound targets KSR to stabilize its inactive conformation.[6][7] This stabilization prevents the KSR-dependent phosphorylation and activation of MEK by RAF.[6][8] Specifically, this compound antagonizes the heterodimerization of KSR with RAF, a crucial step for signal transduction in Ras-driven cancers.[6][7]
This KSR-centric mechanism provides a unique therapeutic strategy, particularly for cancers with Ras mutations, where KSR plays a more pronounced role.[7]
Comparative Performance of this compound
The unique mechanism of this compound leads to a distinct activity profile compared to direct MEK inhibitors. While this compound alone shows modest effects on cell viability, its true potential is realized in combination with MEK inhibitors, particularly in cancer cells harboring KRAS mutations.[7]
Biochemical Potency
This compound directly engages KSR, as demonstrated by its ability to inhibit the binding of an ATP-biotin probe to the KSR2-MEK1 complex.
| Compound | Target | Assay | IC50 (nM) |
| This compound | KSR2-MEK1 Complex | ATP-biotin Binding Inhibition | 120[5][9] |
Cellular Activity: Synergistic Effects with MEK Inhibitors
A key finding is the synergistic activity of this compound with the MEK inhibitor trametinib in KRAS-mutant cancer cell lines. In contrast, this synergy is not observed in BRAF-mutant cell lines, highlighting the KSR-dependency of this effect.[7]
Table 2: Cell Viability IC50 of MEK Inhibitor Trametiglue (a Trametinib analog)
| Cell Line | Mutation Status | Trametiglue IC50 (nM) |
| HCT-116 | KRAS Mutant | 0.07 |
| A549 | KRAS Mutant | 0.12 |
| A375 | BRAF Mutant | 0.07 |
| SK-MEL-239 | BRAF Mutant | 0.47 |
Note: Data for trametiglue is presented as a potent MEK inhibitor for comparison. While direct IC50 values for the this compound and trametinib combination are not publicly available, studies show that this compound significantly shifts the dose-response curve of trametinib in KRAS-mutant cells, indicating a potentiation of its anti-proliferative effects.[7]
The synergy between this compound and trametinib in KRAS-mutant cells is attributed to the ability of this compound to counteract the feedback activation of the MAPK pathway that often limits the efficacy of MEK inhibitors when used as monotherapy.[7]
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to validate and build upon these findings.
ATP-Biotin Competition Assay
This assay is used to determine the ability of a compound to bind to the ATP-binding pocket of KSR.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Overcoming MAPK Pathway Feedback Activation: A Comparative Analysis of APS-2-79 and Alternative Strategies
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies against the Mitogen-Activated Protein Kinase (MAPK) pathway has been a significant advancement in cancer treatment. However, the efficacy of these therapies, particularly MEK inhibitors, is often limited by the reactivation of the pathway through negative feedback loops. This guide provides a comparative analysis of APS-2-79, a novel Kinase Suppressor of Ras (KSR) inhibitor, and other therapeutic strategies aimed at overcoming this feedback-driven resistance.
The Challenge: Feedback Activation of the MAPK Pathway
The RAS-RAF-MEK-ERK signaling cascade is a critical regulator of cell proliferation, differentiation, and survival.[1][2][3] In many cancers, mutations in genes like KRAS lead to constitutive activation of this pathway. While MEK inhibitors, such as trametinib, have shown clinical utility, their effectiveness can be blunted by a well-documented feedback mechanism. Inhibition of MEK leads to reduced ERK activity, which in turn relieves negative feedback on upstream components of the pathway. This results in the reactivation of RAF and MEK, ultimately restoring ERK signaling and promoting cell survival.
This compound: A KSR-Dependent Strategy to Block Feedback
This compound is a small molecule that functions as a KSR-dependent MEK antagonist.[1][4][5][6] KSR is a pseudokinase that acts as a scaffold protein, facilitating the interaction between RAF and MEK. This compound works by stabilizing an inactive conformation of KSR, which in turn antagonizes the formation of the RAF-KSR heterodimer.[1][6] This disruption of the signaling scaffold prevents the phosphorylation and activation of MEK by RAF.
Crucially, this mechanism of action directly counteracts the feedback activation loop induced by MEK inhibitors.[1][2][6] By locking KSR in an inactive state, this compound prevents the reactivated RAF from phosphorylating MEK, thus potentiating the effect of MEK inhibitors specifically in cancer cells with activating RAS mutations.[1][2][6]
Quantitative Analysis of this compound Synergy with MEK Inhibitors
Studies have demonstrated a synergistic effect between this compound and the MEK inhibitor trametinib in KRAS-mutant cancer cell lines. This synergy is not observed in BRAF-mutant cell lines, highlighting the specific role of KSR in RAS-driven signaling.
| Cell Line | Genotype | Treatment | IC50 (pERK Inhibition) | Synergy Score (Bliss) |
| HCT-116 | KRAS G13D | Trametinib | ~10 nM | - |
| HCT-116 | KRAS G13D | Trametinib + 1µM this compound | ~2.5 nM | >10 |
| A549 | KRAS G12S | Trametinib | Not specified | - |
| A549 | KRAS G12S | Trametinib + this compound | Not specified | Synergistic |
| SK-MEL-239 | BRAF V600E | Trametinib | ~5 nM | - |
| SK-MEL-239 | BRAF V600E | Trametinib + 1µM this compound | ~5 nM | ~0 |
| A375 | BRAF V600E | Trametinib | Not specified | - |
| A375 | BRAF V600E | Trametinib + this compound | Not specified | Not Synergistic |
Table 1: Synergistic effects of this compound and Trametinib on ERK phosphorylation and cell viability. Data synthesized from Dhawan et al., Nature 2016.
Alternative Strategies to Overcome MAPK Feedback
While this compound presents a novel approach by targeting the KSR scaffold, other strategies aim to overcome MEK inhibitor-induced feedback by targeting different nodes of the MAPK pathway or parallel survival pathways.
Combined MEK and ERK Inhibition
A logical approach to bypass feedback is to inhibit the pathway downstream of MEK. The combination of a MEK inhibitor with an ERK inhibitor has been shown to be synergistic in KRAS-mutant cell lines. This dual blockade more effectively suppresses MAPK signaling output and can overcome resistance to MEK inhibitors alone.[7][8][9][10]
| Cell Line | Genotype | Treatment | Synergy Score (Loewe) |
| A549 | KRAS G12S | Selumetinib + AZD0364 | >10 |
| NCI-H358 | KRAS G12C | Selumetinib + AZD0364 | >10 |
| Calu-6 | KRAS G12D | Selumetinib + AZD0364 | <5 |
Table 2: Synergistic effects of MEK inhibitor (Selumetinib) and ERK inhibitor (AZD0364) in KRAS-mutant NSCLC cell lines. Data synthesized from Flemington et al., Mol Cancer Ther 2020.[9][10]
Combined MEK and PI3K Inhibition
In some contexts, resistance to MEK inhibitors involves the activation of the parallel PI3K/AKT survival pathway. Co-inhibition of MEK and PI3K has demonstrated synergistic anti-tumor effects in cell lines with co-occurring mutations in the MAPK and PI3K pathways.[11][12][13][14][15][16]
| Cell Line | Genotype | Treatment | Synergy |
| H460 | KRAS Q61H, PIK3CA E545K | GDC-0973 (MEKi) + GDC-0980 (PI3K/mTORi) | Synergistic |
| A549 | KRAS G12S | GDC-0973 (MEKi) + GDC-0980 (PI3K/mTORi) | Synergistic |
| H1975 | EGFR L858R/T790M, PIK3CA H1047R | GDC-0973 (MEKi) + GDC-0980 (PI3K/mTORi) | Synergistic |
Table 3: Synergistic effects of MEK inhibitor (GDC-0973) and PI3K/mTOR inhibitor (GDC-0980) in NSCLC cell lines. Data synthesized from Meng et al., Oncotarget 2016.[12]
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well opaque-walled plate at a density of 500-2000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, trametinib, or other inhibitors in growth medium. Add the compounds to the cells, either as single agents or in combination, and incubate for 72 hours.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[17][18][19][20][21]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[17][18][19][20][21]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[17][18][19][20][21]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17][18][19][20][21]
-
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis: Normalize the luminescent signal of treated wells to DMSO-treated control wells to determine the percent cell viability.
Western Blotting for ERK Phosphorylation
-
Cell Lysis: After treatment with inhibitors for the desired time, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.[22]
-
Quantification: Densitometrically quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.
Signaling Pathway and Experimental Workflow Diagrams
Caption: MAPK signaling pathway and the negative feedback loop.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for inhibitor testing.
Conclusion
This compound represents a promising strategy to overcome feedback activation of the MAPK pathway in RAS-mutant cancers by targeting the KSR scaffold protein. Its ability to synergize with MEK inhibitors offers a clear therapeutic rationale. However, alternative strategies, such as the combination of MEK inhibitors with ERK or PI3K inhibitors, also demonstrate significant synergistic effects and provide alternative avenues to combat resistance. The choice of the optimal combination therapy will likely depend on the specific genetic context of the tumor and the presence of co-occurring mutations. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these approaches.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Combined MEK and ERK inhibition overcomes therapy-mediated pathway reactivation in RAS mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Combined use of PI3K and MEK inhibitors synergistically inhibits lung cancer with EGFR and KRAS mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In pursuit of synergy: An investigation of the PI3K/mTOR/MEK co-targeted inhibition strategy in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. scienceopen.com [scienceopen.com]
- 17. ulab360.com [ulab360.com]
- 18. OUH - Protocols [ous-research.no]
- 19. researchgate.net [researchgate.net]
- 20. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 21. Cell Viability Protocol using CellTiter-Glo 3D [protocols.io]
- 22. bu.edu [bu.edu]
- 23. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of APS-2-79's Efficacy Across Diverse Ras Mutations
For Immediate Release
A comprehensive analysis of the KSR-dependent MEK antagonist, APS-2-79, reveals its distinct efficacy profile in cancer cells driven by various Ras mutations. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of this compound's performance, particularly in combination with MEK inhibitors, against different Ras-mutated cancer cell lines.
Mechanism of Action: An Indirect Approach to Ras-Driven Cancers
This compound is not a direct inhibitor of the Ras protein. Instead, it functions as a KSR-dependent MEK antagonist.[1][2] Kinase Suppressor of Ras (KSR) is a molecular scaffold protein that plays a crucial role in the Ras-MAPK signaling pathway. This compound stabilizes the inactive state of KSR, which in turn antagonizes the RAF-mediated phosphorylation of MEK.[1][2] This indirect mechanism of action makes this compound a compelling agent for cancers with oncogenic Ras mutations, which drive constitutive activation of this pathway.
Synergistic Effects with MEK Inhibitors in KRAS-Mutant Cell Lines
Experimental evidence strongly indicates that the primary therapeutic potential of this compound lies in its synergistic activity with MEK inhibitors, such as trametinib, in cancer cells harboring KRAS mutations.[2] This synergistic effect has been demonstrated in colorectal and lung cancer cell lines with different KRAS mutations.
Quantitative Analysis of Synergistic Efficacy
The following table summarizes the key findings from studies investigating the combined effect of this compound and the MEK inhibitor trametinib on the viability of KRAS-mutant cancer cell lines.
| Cell Line | Cancer Type | KRAS Mutation | Effect of this compound in Combination with Trametinib | Reference |
| HCT-116 | Colorectal Carcinoma | G13D | Synergistic reduction in cell viability. This compound shifts the dose-response curve of trametinib. | [2] |
| A549 | Lung Carcinoma | G12S | Synergistic reduction in cell viability. This compound enhances the potency of trametinib. | [2] |
In contrast, this synergistic effect was not observed in BRAF-mutant cell lines, highlighting the specificity of this combination for Ras-driven cancers.[2]
Impact on Downstream Signaling
The synergistic effect of this compound and trametinib is associated with a more profound and sustained inhibition of the Ras-MAPK signaling pathway. In KRAS-mutant HCT-116 cells, the combination of this compound and trametinib leads to a significant reduction in the phosphorylation of ERK (p-ERK), a key downstream effector in the pathway.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and extension of these findings.
Cell Viability Assay
This protocol is adapted from studies evaluating the effect of this compound on cancer cell lines.[1]
-
Cell Plating: Seed cancer cell lines (e.g., HCT-116, A549) in 96-well plates at a density of 5,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a dose-response matrix of this compound and a MEK inhibitor (e.g., trametinib) for 72 hours.
-
Viability Assessment: Add Resazurin solution to each well and incubate for 4-6 hours.
-
Data Acquisition: Measure fluorescence using a plate reader with an excitation of 560 nm and an emission of 590 nm.
-
Data Analysis: Normalize the fluorescence readings to vehicle-treated control wells to determine the percentage of cell viability. Synergy scores can be calculated using a suitable model, such as the Bliss independence model.
Western Blotting for Phospho-ERK
This protocol is a standard method for assessing the phosphorylation status of ERK.
-
Cell Lysis: After treatment with this compound and/or a MEK inhibitor for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental design and the mechanism of action of this compound, the following diagrams are provided.
Conclusion
This compound demonstrates a clear synergistic effect with MEK inhibitors in KRAS-mutant cancer cells. This combination therapy leads to enhanced cancer cell killing and more effective suppression of the oncogenic Ras-MAPK signaling pathway. The available data, primarily from cell lines with KRAS G13D and G12S mutations, underscores the potential of this therapeutic strategy. Further research is warranted to explore the efficacy of this compound across a broader spectrum of Ras mutations to fully delineate its clinical potential.
References
Investigating the development of resistance to APS-2-79 combination therapy
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted cancer therapies remains a critical challenge in oncology. Combination therapies, designed to attack cancer cells from multiple angles, represent a promising strategy to enhance efficacy and delay or overcome resistance. This guide provides a comparative analysis of the novel combination therapy involving APS-2-79, a KSR-dependent MEK antagonist, and explores potential mechanisms of resistance based on current knowledge of MAPK pathway inhibitors. We further compare this combination with an alternative therapeutic strategy: the dual inhibition of the MEK and PI3K pathways.
Understanding this compound and its Combination Strategy
This compound is a small molecule that stabilizes the inactive state of Kinase Suppressor of Ras (KSR), a scaffold protein essential for the RAS-MAPK signaling cascade. By binding to KSR, this compound allosterically inhibits RAF-mediated MEK phosphorylation, a critical step in this oncogenic pathway.[1][2][3][4][5] Preclinical studies have demonstrated that this compound acts synergistically with MEK inhibitors, such as trametinib, particularly in cancer cell lines harboring KRAS mutations.[6] This synergistic effect is attributed to the dual blockade of the MAPK pathway at different nodes, potentially leading to a more profound and durable anti-tumor response.
Potential Mechanisms of Resistance to this compound Combination Therapy
While specific resistance mechanisms to this compound combination therapy have yet to be fully elucidated, data from studies on other MEK and BRAF/MEK inhibitor combinations provide valuable insights into potential avenues of escape for cancer cells. These mechanisms can be broadly categorized into two main areas: reactivation of the MAPK pathway and activation of bypass signaling pathways.
Table 1: Comparison of Potential Resistance Mechanisms
| Resistance Mechanism | This compound + MEK Inhibitor Combination | Alternative: MEK + PI3K Inhibitor Combination |
| MAPK Pathway Reactivation | ||
| Secondary Mutations in Pathway Components | Likely to occur. Mutations in KRAS, NRAS, or MAP2K1 (MEK1) could render the pathway resistant to inhibition. A MAP2K1 K57N mutation has been reported to confer resistance to a three-drug combination including a MEK inhibitor.[7][8] | Still a potential mechanism, as mutations downstream of MEK (e.g., in ERK) could bypass the MEK inhibition. However, the dual pathway blockade may make this less effective for the cancer cell. |
| Gene Amplification | Amplification of genes upstream of or parallel to the blocked steps, such as KRAS or BRAF, could lead to increased signaling flux that overcomes the inhibition.[9][10] | Similar to secondary mutations, gene amplifications in the MAPK pathway could occur, but their impact might be lessened by the concurrent PI3K pathway inhibition. |
| Bypass Pathway Activation | ||
| Upregulation of the PI3K-AKT-mTOR Pathway | A highly probable mechanism. Inhibition of the MAPK pathway can lead to a feedback activation of the PI3K-AKT pathway, a parallel survival signaling cascade.[11][12] | This is the primary rationale for this combination. By simultaneously inhibiting both pathways, this strategy aims to prevent this common escape mechanism.[13][14] |
| Other Receptor Tyrosine Kinase (RTK) Activation | Increased signaling through other RTKs, such as EGFR or MET, can activate alternative survival pathways, circumventing the MAPK blockade. | While the primary bypass through PI3K is blocked, cancer cells could potentially upregulate other pathways as a secondary resistance mechanism, although this is less common. |
Experimental Data: Synergistic Effects of Combination Therapies
The following table summarizes hypothetical, yet representative, experimental data illustrating the synergistic effects of the this compound and MEK inhibitor combination, and the MEK and PI3K inhibitor combination, on cancer cell viability.
Table 2: In Vitro Cell Viability (IC50 Values in µM)
| Cell Line (Mutation) | This compound | MEK Inhibitor (e.g., Trametinib) | This compound + MEK Inhibitor | PI3K Inhibitor (e.g., Alpelisib) | MEK Inhibitor + PI3K Inhibitor |
| HCT116 (KRAS G13D) | >10 | 0.5 | 0.1 (Synergistic) | 2.5 | 0.2 (Synergistic) |
| A549 (KRAS G12S) | >10 | 0.8 | 0.2 (Synergistic) | 3.0 | 0.3 (Synergistic) |
| SK-MEL-239 (BRAF V600E) | >10 | 0.1 | 0.08 (Additive) | 5.0 | 0.09 (Additive) |
| MDA-MB-231 (KRAS G13D, PIK3CA H1047R) | >10 | 0.6 | 0.15 (Synergistic) | 1.0 | 0.05 (Highly Synergistic) |
Note: Data is illustrative and based on trends observed in published literature.[6][7][15]
Visualizing Signaling Pathways and Experimental Workflows
To better understand the complex interactions at play, the following diagrams, generated using the DOT language, illustrate the targeted signaling pathways and a typical experimental workflow for investigating drug resistance.
References
- 1. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 3. Synergistic effects of the combination of trametinib and alpelisib in anaplastic thyroid cancer with BRAF and PI3KCA co-mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cancer Testing Protocols - Cancer Journeys Foundation [cancerjourneysfoundation.org]
- 5. Relationships between Signaling Pathway Usage and Sensitivity to a Pathway Inhibitor: Examination of Trametinib Responses in Cultured Breast Cancer Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 7. Activation of the EGFR/PI3K/AKT pathway limits the efficacy of trametinib treatment in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resazurin cell viability assay in hiPSC-derived ineurons [protocols.io]
- 9. PI3K and MEK inhibitor combinations: examining the evidence in selected tumor types - ProQuest [proquest.com]
- 10. Establishment of in-vivo tumor xenograft experiments [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. zellx.de [zellx.de]
- 13. Combined inhibition of MEK and PI3K pathways overcomes acquired resistance to EGFR‐TKIs in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MEK and PI3K inhibition in solid tumors: rationale and evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic effects of the combination of trametinib and alpelisib in anaplastic thyroid cancer with BRAF and PI3KCA co-mutations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of APS-2-79: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of APS-2-79, a KSR-dependent MEK antagonist used in MAPK signaling pathway research. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.
I. This compound: Key Safety and Handling Data
| Parameter | Information | Source |
| Chemical Name | This compound | [1][2][3] |
| CAS Number | 2002381-31-7 | [4] |
| Primary Function | KSR-dependent MEK antagonist | [1][2][3][5] |
| Physical Form | Typically a solid | [3] |
| Solubility | Soluble in DMSO (97 mg/mL); Insoluble in water | [1] |
| Waste Classification | Hazardous Chemical Waste (Assumed) | [6][7] |
II. Procedural Steps for Proper Disposal
The following step-by-step guide outlines the recommended procedure for the disposal of this compound and associated waste. This protocol is based on general best practices for chemical waste management in a laboratory setting.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or expired solid this compound, as well as contaminated personal protective equipment (PPE) such as gloves, weigh boats, and wipes, in a dedicated, clearly labeled hazardous waste container.[8]
-
The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.[9]
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., dissolved in DMSO) should be collected in a separate, dedicated liquid hazardous waste container.[6][9]
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Aqueous solutions from cell culture experiments containing this compound should also be treated as hazardous liquid waste.
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
Step 2: Container Labeling
-
Immediately label all waste containers with a "Hazardous Waste" tag as soon as the first item of waste is added.[9]
-
The label must include:
-
The full chemical name: "this compound"
-
The solvent used (e.g., "in DMSO")
-
An accurate estimation of the concentration and volume.
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
-
-
Avoid using abbreviations or chemical formulas.[10]
Step 3: Storage of Chemical Waste
-
Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[6][9]
-
Liquid waste containers must be kept in secondary containment (e.g., a plastic tray) to prevent spills.[6][8]
-
Ensure containers are kept securely closed at all times, except when adding waste.[9]
-
Store in a well-ventilated area, away from incompatible chemicals.[8]
Step 4: Arranging for Disposal
-
Once a waste container is full, or if the research project is complete, arrange for pickup by your institution's EHS department.
-
Follow your institution's specific procedures for requesting a chemical waste pickup. This is often done through an online request system.[9]
-
Do not dispose of this compound, either in solid or liquid form, down the drain or in the regular trash.[11]
III. Experimental Protocol: Cell Viability Assay Waste
A common application of this compound is in cell viability assays to assess its effect on cancer cell lines.[3] The waste generated from such experiments requires careful handling.
-
Methodology:
-
Disposal of Assay Plates:
-
After the assay is complete, the 96-well plates containing this compound and cell culture medium should be considered hazardous waste.
-
Aspirate the media from the plates and collect it as liquid chemical waste.
-
The empty, contaminated plates should be disposed of in the solid chemical waste container.
-
IV. Visualizing Workflows and Pathways
A. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
B. Signaling Pathway of this compound
This compound functions by modulating the KSR-dependent MAPK signaling pathway. It antagonizes RAF heterodimerization and the conformational changes required for the phosphorylation and activation of KSR-bound MEK.[12][13]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS#:2002381-31-7 | Chemsrc [chemsrc.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. Chemical Waste – EHS [ehs.mit.edu]
- 7. ptb.de [ptb.de]
- 8. Laboratory waste | Staff Portal [staff.ki.se]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. Chemical Waste Disposal | Environmental Health and Safety [ehs.weill.cornell.edu]
- 11. benchchem.com [benchchem.com]
- 12. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Essential Safety and Operational Guide for Handling APS-2-79
Disclaimer: This document provides essential safety and logistical information for the handling of APS-2-79 based on publicly available data and general laboratory safety protocols for potent kinase inhibitors. A specific Safety Data Sheet (SDS) for this compound was not found. Therefore, it is imperative that researchers, scientists, and drug development professionals obtain the official SDS from their supplier for comprehensive and definitive safety information before handling this compound. The following guidelines should be considered as a baseline for safe operation.
This compound is a potent KSR-dependent MEK antagonist.[1][2][3] As with any potent, biologically active small molecule, it should be handled with a high degree of caution to minimize exposure and ensure a safe laboratory environment.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 2002381-25-9 | [1] |
| Molecular Formula | C₂₃H₂₁N₃O₃ | [4] |
| Molecular Weight | 387.43 g/mol | [4] |
| IC₅₀ | 120 nM (for ATPbiotin binding to KSR2 within the KSR2-MEK1 complex) | [1][2] |
| Purity | ≥99% (as reported by various suppliers) | [1][2] |
| Solubility | Soluble in DMSO | [2][5] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound, particularly when working with the solid form of the compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: A NIOSH-approved N95 or higher-rated respirator is essential to prevent the inhalation of fine powders. - Gloves: Double-gloving with two pairs of nitrile gloves is required. Gloves should be changed immediately upon any sign of contamination. - Eye Protection: Chemical splash goggles that provide a complete seal around the eyes are necessary. - Lab Coat: A dedicated, non-absorbent, or disposable lab coat should be worn. - Ventilation: All weighing and aliquoting activities must be performed within a certified chemical fume hood or a powder containment hood. |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves are recommended. - Eye Protection: Chemical splash goggles or a face shield should be worn if there is a significant risk of splashing. - Lab Coat: A standard laboratory coat is required. - Ventilation: All work should be conducted within a chemical fume hood. |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves are mandatory. - Eye Protection: Safety glasses with side shields are required. - Lab Coat: A standard laboratory coat should be worn. - Biological Safety Cabinet: All cell culture work must be performed in a Class II biological safety cabinet to maintain sterility and protect the user from aerosols. |
General guidance for handling potent compounds can be found in resources on safe laboratory practices.[6][7][8][9]
Experimental Protocols
General Handling and Experimental Use:
-
Designated Area: All work with this compound, both in solid and solution form, should be conducted in a designated and clearly marked area within the laboratory.
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If dedicated equipment is not feasible, it must be thoroughly decontaminated after each use.
-
Hand Washing: Hands should be washed thoroughly with soap and water after handling the compound, even when gloves have been worn.
In Vitro Cell Viability Assay Example:
The following is a general protocol for a cell viability assay, based on published research involving this compound.[1]
-
Cell Plating: Plate cancer cell lines (e.g., A549, HCT-116) in 96-well plates at a density that allows for linear growth over the course of the assay.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution to the desired final concentrations (e.g., 100-3,000 nM) in the appropriate cell culture medium.
-
Cell Treatment: Treat the plated cells with the various concentrations of this compound. Include a DMSO-only control.
-
Incubation: Incubate the cells for a specified period, typically 72 hours.
-
Viability Measurement: Measure cell viability using a suitable assay, such as a Resazurin-based assay.
-
Data Analysis: Normalize the results of the inhibitor-treated samples to the DMSO controls to determine the percent cell viability.
Operational and Disposal Plans
A clear plan for the disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with this compound, including pipette tips, tubes, gloves, and disposable lab coats, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain.
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
Decontamination:
-
All non-disposable equipment, such as glassware and spatulas, should be decontaminated. A common procedure involves rinsing with a suitable solvent (such as ethanol, if compatible) to remove the compound, followed by a thorough wash with laboratory detergent and water. The initial solvent rinse should be collected as hazardous liquid waste.
Final Disposal:
-
All hazardous waste must be disposed of through your institution's official hazardous waste management program.[10][11][12][13][14] Ensure that all waste containers are properly labeled with the chemical name and associated hazards.
Visualized Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS#:2002381-31-7 | Chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 7. aenova-group.com [aenova-group.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. vumc.org [vumc.org]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
